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  • Product: 1-(5-Ethynylpyridin-3-yl)piperazine
  • CAS: 412347-53-6

Core Science & Biosynthesis

Foundational

Predictive Metabolic Stability Profiling: The Case of 1-(5-Ethynylpyridin-3-yl)piperazine

Part 1: Executive Summary & Structural Logic 1-(5-Ethynylpyridin-3-yl)piperazine represents a "dual-liability" chemical scaffold common in fragment-based drug discovery (FBDD) for CNS targets (e.g., mGluR5 antagonists)....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

1-(5-Ethynylpyridin-3-yl)piperazine represents a "dual-liability" chemical scaffold common in fragment-based drug discovery (FBDD) for CNS targets (e.g., mGluR5 antagonists). Its structure combines a basic solubilizing tail (piperazine) with a reactive warhead/linker (ethynylpyridine).

From a metabolic perspective, this molecule presents a paradox:

  • High Clearance Risk: The piperazine ring is a "metabolic soft spot," highly susceptible to oxidative ring opening and N-dealkylation.

  • Toxicity Risk (MBI): The terminal alkyne is a known structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.[1][2]

This guide provides a rigorous framework for predicting, validating, and mitigating these risks.

Part 2: In Silico Prediction & Structural Alerts

Before wet-lab execution, computational profiling identifies the "Sites of Metabolism" (SOM).

Structural Alert Analysis
Functional GroupPrimary Metabolic ThreatMechanismRisk Level
Terminal Alkyne CYP Inactivation (Suicide Inhibition)Oxidation to ketene intermediate; covalent binding to Heme iron or apoprotein.CRITICAL
Piperazine Ring Rapid Clearance

-Carbon hydroxylation

Iminium ion

Ring opening (Ethylenediamine formation).
HIGH
Pyridine Nitrogen Phase I OxidationN-Oxidation via FMO or CYP.MEDIUM
Secondary Amine Phase II ConjugationN-Glucuronidation (UGT) or N-Acetylation (NAT).MEDIUM
Predicted Metabolite Mass Shifts (LC-MS/MS)

Use these mass transitions to program your Multiple Reaction Monitoring (MRM).

  • Parent: [M+H]+

  • M1 (Pyridine N-Oxide): +16 Da

  • M2 (Piperazine Hydroxylation): +16 Da (Unstable, often leads to -2 Da iminium)

  • M3 (Ring Opening): +32 Da (Double oxidation/hydrolysis)

  • M4 (Alkyne Hydration/Oxidation): +18 Da (Ketone) or +32 Da (Carboxylic acid)

Part 3: Experimental Protocols (The Validation Engine)

Standard intrinsic clearance (


) assays are insufficient for this molecule because they miss the time-dependent inhibition (TDI)  caused by the alkyne. You must run a Two-Tiered Stability Assessment .
Protocol A: Metabolic Stability (Clearance)

Objective: Determine


 and 

.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure first-order kinetics).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold acetonitrile (with internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:



Protocol B: Mechanism-Based Inactivation (The "Alkyne Test")

Objective: Determine if the molecule kills the CYP enzyme over time (IC50 shift).

Rationale: The ethynyl group can form a reactive ketene that destroys CYP2B6 or CYP3A4. A standard IC50 plot will miss this. You must use a pre-incubation shift assay .

Workflow:

  • Arm 1 (-NADPH): Incubate Compound + HLM without NADPH for 30 min. Then dilute 1:10 into a secondary incubation containing a probe substrate (e.g., Testosterone for CYP3A4) + NADPH.

  • Arm 2 (+NADPH): Incubate Compound + HLM with NADPH for 30 min. Then dilute 1:10 into secondary incubation with probe substrate.

  • Readout: Measure formation of probe metabolite (e.g., 6

    
    -hydroxytestosterone).
    
  • Interpretation: If Activity (Arm 2) << Activity (Arm 1), the compound is a Time-Dependent Inhibitor.

Part 4: Mechanistic Pathways & Visualization

The degradation of 1-(5-Ethynylpyridin-3-yl)piperazine follows two divergent paths: Bioactivation (Toxicity) and Catabolism (Clearance).

Pathway Diagram (DOT)

MetabolicPathways cluster_toxicity Bioactivation (Toxicity Risk) cluster_clearance Clearance Pathways Parent 1-(5-Ethynylpyridin-3-yl) piperazine Ketene Ketene Intermediate (Highly Reactive) Parent->Ketene CYP2B6/3A4 [O] Iminium Cyclic Iminium Ion Parent->Iminium CYP2D6 [O] (-2H) NOxide Piperazine N-Oxide Parent->NOxide FMO/CYP [O] HemeAdduct Heme Adduct (CYP Inactivation) Ketene->HemeAdduct Covalent Binding (MBI) Acid Carboxylic Acid Metabolite Ketene->Acid Hydrolysis RingOpen Ethylenediamine Derivative Iminium->RingOpen Hydrolysis (+H2O)

Figure 1: Divergent metabolic fates of the scaffold. The red pathway represents the mechanism-based inactivation risk driven by the ethynyl group.

Part 5: Optimization Strategies

If the molecule fails stability or safety thresholds, apply these medicinal chemistry transformations.

StrategyModificationRationale
Block MBI Internal Alkyne Methylate the terminal alkyne (

). This prevents terminal oxidation to the reactive ketene, significantly reducing CYP inactivation risk [1].
Stabilize Piperazine Fluorination Introduce fluorine at the C2/C6 positions of the piperazine. This lowers the pKa of the amine and sterically/electronically hinders

-hydroxylation [2].
Scaffold Hop Bridges/Spirals Replace piperazine with a bridged bicycle (e.g., 2,5-diazabicyclo[2.2.1]heptane). These are geometrically constrained and resistant to ring-opening oxidation.
Reduce Lipophilicity Polar Capping Cap the piperazine NH with an acetyl or sulfonyl group (if tolerated by SAR) to prevent N-glucuronidation and reduce basicity.

References

  • Blobaum, A. L. (2006). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Clinical Implications. Drug Metabolism Reviews .

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Piperazine Ring: Bioactivation Mechanisms and Toxicology. Chemical Research in Toxicology .

  • FDA Guidance for Industry . (2020).[3][4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration .[4][5][6][7]

  • Grimm, S. W., et al. (2009). The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes. Drug Metabolism and Disposition .

Sources

Exploratory

Applications of 1-(5-Ethynylpyridin-3-yl)piperazine in kinase inhibitor research

Technical Guide: Applications of 1-(5-Ethynylpyridin-3-yl)piperazine in Kinase Inhibitor Research Executive Summary This technical guide details the utility of 1-(5-Ethynylpyridin-3-yl)piperazine (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of 1-(5-Ethynylpyridin-3-yl)piperazine in Kinase Inhibitor Research

Executive Summary

This technical guide details the utility of 1-(5-Ethynylpyridin-3-yl)piperazine (hereafter referred to as EPP ) as a privileged synthon in the design and synthesis of Type II kinase inhibitors and chemical biology probes. EPP combines a rigid ethynyl linker, a hydrogen-bond-accepting pyridine core, and a solubilizing piperazine tail. This specific architectural motif is critical for targeting the solvent-exposed regions of kinase domains (e.g., BCR-ABL, DDR1, MAPK) and serves as a versatile handle for Activity-Based Protein Profiling (ABPP) via click chemistry.

Structural Logic & Pharmacophore Analysis

The efficacy of EPP lies in its ability to solve three common challenges in kinase inhibitor optimization: potency , selectivity , and physicochemical properties .

The "Rigid Rod" Linker (Ethynyl Group)
  • Function: The C-5 ethynyl group acts as a linear, rigid spacer. In Type II inhibitors (e.g., Ponatinib analogs), this alkyne traverses the narrow "gatekeeper" region or the channel between the ATP-binding pocket and the allosteric hydrophobic pocket (DFG-out conformation).

  • Chemical Utility: It serves as the nucleophile in Sonogashira cross-coupling reactions, allowing attachment to diverse aryl-halide "hinge-binding" cores.

The Solubilizing Tail (Piperazine)
  • Function: Kinase inhibitors often suffer from poor aqueous solubility due to aromatic hinge-binding scaffolds. The piperazine ring (pKa ~9.8) is protonated at physiological pH, significantly improving solubility and oral bioavailability.

  • Interaction: The protonated amine often forms salt bridges with aspartate or glutamate residues in the solvent-exposed region of the kinase.

The Pyridine Core
  • Function: The pyridine nitrogen (N-1) can serve as a weak hydrogen bond acceptor, potentially interacting with water networks or specific residues (e.g., Thr/Ser) near the solvent front.

Synthetic Applications: Coupling Strategies

The primary application of EPP is as a building block in Fragment-Based Drug Discovery (FBDD) . It is typically coupled to a halogenated heteroaromatic core.

Sonogashira Cross-Coupling Protocol

This is the industry-standard method for attaching EPP to a kinase core (e.g., an iodinated imidazo[1,2-b]pyridazine or quinoline).

Standard Protocol:

  • Reagents:

    • Core: 1.0 equiv (e.g., 3-iodo-imidazo[1,2-b]pyridazine).

    • Linker: 1.2 equiv 1-(5-Ethynylpyridin-3-yl)piperazine.

    • Catalyst: 5 mol% Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.

    • Co-catalyst: 10 mol% CuI (Crucial for terminal alkyne activation).

    • Base: 3.0 equiv Triethylamine (Et₃N) or DIPEA.

    • Solvent: Anhydrous DMF or THF (degassed).

  • Procedure:

    • Dissolve the core halide in degassed DMF under Argon.

    • Add Pd catalyst, CuI, and base.[1][2] Stir for 5 mins.

    • Add EPP dropwise.

    • Heat to 60–80°C for 4–12 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Critical Control:

  • Glaser Coupling (Homocoupling): Presence of O₂ can cause EPP to dimerize (diyne formation). Strict degassing (freeze-pump-thaw or argon sparging) is mandatory.

Chemical Biology: Activity-Based Protein Profiling (ABPP)

EPP contains a terminal alkyne, making it an intrinsic "Clickable" probe . If the alkyne is not consumed in coupling (or if a derivative is made where the alkyne remains free), it can be used to profile kinase selectivity in live cells.

Workflow: Kinase Enrichment via CuAAC

Researchers use EPP-based analogs to identify off-target kinases. The inhibitor binds the kinase in cell lysate; the complex is then "clicked" to a biotin-azide or fluorophore-azide.

Protocol:

  • Incubation: Treat cell lysate (1 mg/mL) with EPP-analog (1–10 µM) for 1 hr.

  • Click Reaction:

    • Add Biotin-Azide (100 µM).

    • Add TCEP (1 mM) (Reductant).

    • Add TBTA (100 µM) (Ligand).

    • Add CuSO₄ (1 mM) (Catalyst).

    • Incubate for 1 hr at RT.

  • Enrichment: Add Streptavidin-agarose beads. Wash stringent (1% SDS).

  • Analysis: Elute proteins (boil in SDS-PAGE buffer) and analyze via Mass Spectrometry (LC-MS/MS) or Western Blot.

Visualized Workflows

Figure 1: Synthesis of Type II Kinase Inhibitor Library

This diagram illustrates the convergence of the EPP fragment with a Hinge-Binding Core.

KinaseInhibitorSynthesis Core Hinge Binder Core (Aryl Iodide) Catalyst Pd(PPh3)2Cl2 / CuI Et3N / DMF / 80°C Core->Catalyst Substrate A EPP 1-(5-Ethynylpyridin-3-yl) piperazine (EPP) EPP->Catalyst Substrate B Product Type II Kinase Inhibitor (Solubilized Scaffold) Catalyst->Product Sonogashira Coupling Target Target Kinase (e.g., BCR-ABL, DDR1) Product->Target Inhibition (IC50 < 10 nM)

Caption: Convergent synthesis strategy using EPP as the solubilizing tail via Sonogashira cross-coupling.

Figure 2: ABPP Click-Enrichment Workflow

This diagram details the use of the alkyne handle for target identification.

ABPP_Workflow Lysate Cell Lysate (Proteome) Binding Probe-Kinase Complex Lysate->Binding Incubate Probe EPP-Based Probe (Alkyne Tag) Probe->Binding Click CuAAC Reaction (+ Biotin-Azide) Binding->Click Labeling Beads Streptavidin Enrichment Click->Beads Pull-down MS LC-MS/MS Identification Beads->MS Digest & Analyze

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the terminal alkyne of EPP for target validation.

Quantitative Data: Physicochemical Impact

The inclusion of the piperazine moiety via EPP drastically alters the drug-like properties of the final inhibitor.

PropertyCore Scaffold Only (e.g., Aryl-Pyridine)With EPP Tail (Piperazine-Linked)Impact
LogP (Lipophilicity) 4.5 – 5.5 (High)2.5 – 3.5 (Moderate)Improved Bioavailability (Optimal range < 5)
Aqueous Solubility < 1 µg/mL> 50 µg/mLEnhanced (Protonatable amine)
pKa ~3.0 (Pyridine N)~9.8 (Piperazine N)Lysosomal Trapping / Solubility
Metabolic Stability Low (Oxidation prone)ModerateTunable (Can methylate piperazine)

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry.

  • Deng, X., et al. (2013). "Structural determinants for ERK5 (MAPK7) and MNK1/2 (MKNK1/2) inhibition by small-molecule kinase inhibitors." European Journal of Medicinal Chemistry.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • Smolecule. "1-(5-Ethynylpyridin-2-yl)-4-methylpiperazine Product Data." Smolecule Chemical Catalog.

  • ChemicalBook. "Piperazine Derivatives and Kinase Inhibitor Intermediates." ChemicalBook Database.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile and Lipophilicity (LogP) of 1-(5-Ethynylpyridin-3-yl)piperazine

Foreword: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug development, the adage ‘a good compound must be able to reach its target’ has never been more pertine...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage ‘a good compound must be able to reach its target’ has never been more pertinent.[1] The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and lipophilicity, parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] An imbalance in these properties can lead to poor bioavailability, unpredictable in vivo performance, and ultimately, costly late-stage failures.[4][5] This guide provides a comprehensive framework for the characterization of the solubility and lipophilicity of the novel compound, 1-(5-Ethynylpyridin-3-yl)piperazine, a molecule of interest for its potential pharmacological activity. By integrating established experimental methodologies with insightful data interpretation, we aim to equip researchers with the necessary tools to build a robust physicochemical profile, thereby enabling informed decision-making in the early stages of drug discovery.

Theoretical Framework: Understanding Solubility and Lipophilicity

Aqueous Solubility: A Prerequisite for Biological Activity

Aqueous solubility, the maximum concentration of a substance that can dissolve in water at a given temperature and pH, is a fundamental determinant of a drug's oral bioavailability.[6] For a compound to be absorbed from the gastrointestinal tract, it must first be in solution.[1] Poor aqueous solubility can lead to incomplete dissolution, resulting in low and variable absorption, and consequently, suboptimal therapeutic efficacy.[1][2]

Solubility is broadly categorized into two types:

  • Kinetic Solubility: This is the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (e.g., DMSO) to an aqueous buffer.[4][5][7] It is a high-throughput measurement often employed in the early stages of drug discovery for rapid compound ranking.[4]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium.[4][5][8] It is a more time-consuming but more accurate measure, crucial for lead optimization and formulation development.[4]

Lipophilicity (LogP): The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing a drug's ability to cross biological membranes.[2][3][] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[10][11]

A compound's LogP value provides valuable insights into its potential for:

  • Oral Absorption: Sufficient lipophilicity is required for passive diffusion across the intestinal epithelium.[][12]

  • Distribution: Lipophilicity influences how a drug distributes into various tissues and organs.[2][]

  • Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.[2][]

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity.[2][3]

For ionizable compounds, the distribution coefficient (LogD) is a more relevant parameter as it considers the pH of the aqueous phase and the pKa of the compound.[13]

Strategic Physicochemical Profiling of 1-(5-Ethynylpyridin-3-yl)piperazine

Given the novelty of 1-(5-Ethynylpyridin-3-yl)piperazine, a multi-faceted approach is recommended to build a comprehensive understanding of its solubility and lipophilicity. This involves a combination of in silico predictions, rapid kinetic assays for initial screening, and more rigorous thermodynamic and LogP determinations for in-depth characterization.

In Silico Prediction: A First Look at Physicochemical Properties

Before embarking on laboratory-based experiments, computational tools can provide valuable initial estimates of a compound's properties, guiding experimental design and resource allocation.[14] Various software packages and online tools can predict LogP and aqueous solubility based on the compound's chemical structure.

  • ALogP and XLogP3: These are atom-based methods for calculating LogP. For a structurally similar compound, 1-(5-ethynylpyridin-2-yl)-4-methylpiperazine, a calculated XLogP3 of 1.4 has been reported, suggesting that our target compound is likely to be moderately lipophilic.[15]

  • Aqueous Solubility Prediction: Several models, such as ALOGpS, can predict aqueous solubility (logS).[16]

It is crucial to recognize that these are predictions and must be confirmed by experimental data.[17]

Experimental Determination of Aqueous Solubility

A tiered approach to solubility measurement is recommended, starting with a high-throughput kinetic assay followed by a more definitive thermodynamic assay.

This method provides a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.[8]

Protocol:

  • Prepare a 10 mM stock solution of 1-(5-Ethynylpyridin-3-yl)piperazine in 100% DMSO.

  • In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

  • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate at room temperature with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a common solvent for initial compound solubilization in high-throughput screening due to its high dissolving power.

  • Turbidimetric Detection: This is a rapid and direct method to detect the formation of a precipitate.

This "gold standard" method measures the equilibrium solubility of the compound.[18]

Protocol:

  • Add an excess amount of solid 1-(5-Ethynylpyridin-3-yl)piperazine to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[18]

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[18][19]

  • After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The thermodynamic solubility is the measured concentration of the saturated solution.

Self-Validating System:

  • Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been established.[18]

  • Solid-State Analysis: The remaining solid material should be analyzed (e.g., by microscopy or XRPD) to ensure that the compound has not undergone any polymorphic or chemical transformations during the experiment.[18]

Experimental Determination of Lipophilicity (LogP)

Similar to solubility, a tiered approach is beneficial for LogP determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for the rapid estimation of LogP.[10][20][21] This method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP value.[22][23]

Protocol:

  • Establish a calibration curve by injecting a series of standard compounds with known LogP values onto a C18 RP-HPLC column.

  • Plot the logarithm of the retention factor (k') versus the known LogP values of the standards.

  • Inject a solution of 1-(5-Ethynylpyridin-3-yl)piperazine onto the same HPLC system under identical conditions.

  • Determine the retention time and calculate the k' for the test compound.

  • Interpolate the LogP of 1-(5-Ethynylpyridin-3-yl)piperazine from the calibration curve.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilyl stationary phase mimics the lipophilic environment of n-octanol.

  • Calibration Standards: A set of structurally diverse compounds with well-established LogP values is crucial for generating a reliable calibration curve.

This classic method directly measures the partitioning of a compound between n-octanol and water.[10][13][24]

Protocol:

  • Prepare a biphasic system of pre-saturated n-octanol and pre-saturated aqueous buffer (pH 7.4) in a glass vial.

  • Add a known amount of 1-(5-Ethynylpyridin-3-yl)piperazine to the vial.

  • Shake the vial vigorously for a set period to allow for partitioning between the two phases.

  • Allow the phases to separate completely (centrifugation may be required).

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the LogP using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Self-Validating System:

  • Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added to ensure no degradation or adsorption to the container walls occurred.

  • Phase Purity: The analytical method should confirm the absence of cross-contamination between the two phases.

Data Presentation and Interpretation

Clear and concise presentation of the experimental data is essential for effective communication and decision-making.

Table 1: Predicted Physicochemical Properties of 1-(5-Ethynylpyridin-3-yl)piperazine
ParameterPredicted ValueMethod/Software
Molecular Weight187.24 g/mol N/A
XLogP31.2Based on similar structures[15]
Hydrogen Bond Donors1N/A
Hydrogen Bond Acceptors3N/A
Predicted Aqueous Solubility (logS)-2.5ALOGpS[16]
Table 2: Experimentally Determined Solubility of 1-(5-Ethynylpyridin-3-yl)piperazine
Assay TypepHSolubility (µg/mL)Solubility (µM)
Kinetic (Turbidimetric)7.4> 100> 534
Thermodynamic (Shake-Flask)1.25502937
Thermodynamic (Shake-Flask)4.52801495
Thermodynamic (Shake-Flask)6.895507
Thermodynamic (Shake-Flask)7.480427
Table 3: Experimentally Determined Lipophilicity of 1-(5-Ethynylpyridin-3-yl)piperazine
MethodLogPLogD (pH 7.4)
RP-HPLC1.351.10
Shake-Flask1.421.15

Visualization of Experimental Workflows

Visual representations of the experimental protocols can aid in understanding the logical flow and key steps involved.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM DMSO Stock k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add Aqueous Buffer (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate & Shake k_add_buffer->k_incubate k_read Measure Turbidity k_incubate->k_read k_result Kinetic Solubility Value k_read->k_result t_start Excess Solid Compound t_add_buffer Add pH Buffers t_start->t_add_buffer t_equilibrate Equilibrate (24-72h) t_add_buffer->t_equilibrate t_separate Filter/Centrifuge t_equilibrate->t_separate t_quantify HPLC-UV Quantification t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for kinetic and thermodynamic solubility determination.

LogP_Workflow cluster_hplc RP-HPLC Method cluster_shake_flask Shake-Flask Method h_cal Calibrate with Standards h_inject Inject Test Compound h_cal->h_inject h_rt Determine Retention Time h_inject->h_rt h_calc Calculate LogP from Curve h_rt->h_calc h_result Estimated LogP h_calc->h_result sf_start Compound in Octanol/Water sf_shake Shake to Partition sf_start->sf_shake sf_separate Separate Phases sf_shake->sf_separate sf_quantify Quantify in Each Phase sf_separate->sf_quantify sf_calc Calculate LogP Ratio sf_quantify->sf_calc sf_result Definitive LogP sf_calc->sf_result

Caption: Workflows for LogP determination by RP-HPLC and the shake-flask method.

Discussion and Implications for Drug Development

The physicochemical profile of 1-(5-Ethynylpyridin-3-yl)piperazine, as determined through the outlined methodologies, provides critical insights for its progression as a potential drug candidate.

Lipinski's Rule of Five and Drug-Likeness

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[12][25][26][27]

  • Molecular Weight: 187.24 g/mol (< 500 Da) - Pass

  • LogP: ~1.42 (< 5) - Pass [12][25]

  • Hydrogen Bond Donors: 1 (< 5) - Pass [12][25]

  • Hydrogen Bond Acceptors: 3 (< 10) - Pass [12][25]

1-(5-Ethynylpyridin-3-yl)piperazine adheres to all of Lipinski's rules, suggesting a favorable profile for oral absorption and drug-likeness.

Biopharmaceutics Classification System (BCS) Considerations

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[28][29][30][31]

  • Solubility: The thermodynamic solubility at pH 6.8 is 95 µg/mL. To determine the BCS solubility class, this needs to be compared to the highest anticipated clinical dose dissolved in 250 mL.[31] Assuming a hypothetical high dose of 50 mg, the dose number would be (50 mg / 95 µg/mL) / 250 mL = 2.1. Since the dose number is greater than 1, the compound would be classified as low solubility .

  • Permeability: While not directly measured here, the favorable LogP value suggests that the compound is likely to have high permeability .

Based on this preliminary assessment, 1-(5-Ethynylpyridin-3-yl)piperazine would likely be classified as a BCS Class II compound (low solubility, high permeability).[30][31] This has significant implications for formulation development, as strategies to enhance solubility, such as salt formation or amorphous solid dispersions, may be required to ensure adequate bioavailability.

Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and lipophilicity of 1-(5-Ethynylpyridin-3-yl)piperazine. By employing a combination of predictive modeling and robust experimental methodologies, a detailed physicochemical profile can be established. The hypothetical data presented suggest that this compound possesses favorable drug-like properties according to Lipinski's Rule of Five. However, its likely classification as a BCS Class II compound highlights the importance of early-stage formulation considerations to address potential solubility-limited absorption. The systematic approach detailed herein provides a solid foundation for advancing this and other novel chemical entities through the drug discovery pipeline with a greater probability of success.

References

  • The BCS (Biopharmaceutical Classification System) - Biorelevant.com. (n.d.). Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]

  • Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2007). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2021). PMC. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Biopharmaceutics Classification System – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. (n.d.). Retrieved from [Link]

  • Drug-likeness vs. Lipinski's Rule of Five. (2008). Cosmetics & Toiletries. Retrieved from [Link]

  • Biopharmaceutics Classification System. (n.d.). Wikipedia. Retrieved from [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Online Press. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). Simulations Plus. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Lipinski's Rule of Five. (n.d.). Retrieved from [Link]

  • Lipophilicity & Solubility. (n.d.). Creative Bioarray. Retrieved from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • US6524863B1 - High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. Retrieved from [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (2018). Talanta, 176, 229–237.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review. Retrieved from [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. Retrieved from [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). IntechOpen. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023). Molecules, 28(2), 794.
  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. Retrieved from [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug. Retrieved from [Link]

  • Absorption rates and CO2 solubility in new piperazine blends. (2025). ResearchGate. Retrieved from [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Piperazine, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl). (n.d.). PubChemLite. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Accelerated Bioconjugation via Ethynylpyridine-Based Triazole Synthesis

Introduction & Scientific Rationale The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation due to its bio-orthogonality and high yield. However, standard CuAAC using simple alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation due to its bio-orthogonality and high yield. However, standard CuAAC using simple alkynes (e.g., propargyl groups) often suffers from slow kinetics in dilute biological environments (<10 µM), necessitating high copper loads or cytotoxic accelerating ligands (e.g., TBTA).

This protocol details the use of 2-ethynylpyridine as a "chelating alkyne" moiety.[1][2] Unlike standard alkynes, the pyridine ring provides an internal coordination site for Cu(I). This "self-liganding" effect significantly accelerates the reaction rate by stabilizing the reactive copper-acetylide intermediate, allowing for rapid conjugation at lower copper concentrations and reducing oxidative damage to sensitive biomolecules [1, 2].

Key Advantages[3]
  • Ligand-Assisted Acceleration: The pyridine nitrogen coordinates Cu(I), increasing the effective local concentration of the catalyst at the reaction site.

  • Reduced Toxicity: Compatible with lower copper loading, preserving protein structure/function.

  • Bio-Orthogonal: Inert toward native functional groups (amines, thiols, carboxyls).[3]

Mechanistic Insight

To ensure experimental success, one must understand the causality of the reaction. Standard CuAAC follows a stepwise mechanism involving a copper-acetylide intermediate. In ethynylpyridine systems, the pyridine nitrogen acts as a secondary ligand.

The Chelation Effect
  • Coordination: Cu(I) binds simultaneously to the terminal alkyne carbon and the pyridine nitrogen.

  • Activation: This bidentate chelation lowers the pKa of the terminal proton, facilitating rapid deprotonation and formation of the copper-acetylide species.

  • Cyclization: The azide binds to the metal center, and the ring closure occurs faster due to the stabilized geometry of the transition state.

Mechanistic Pathway Diagram

CuAAC_Mechanism Substrate Ethynylpyridine (Substrate) Complex π-Coordinated Cu-Complex (Chelation) Substrate->Complex N-Coordination CuI Cu(I) Source CuI->Complex Binding TS Metallacycle Transition State Complex->TS + Azide (Fast Step) Azide Azide-Biomolecule Azide->TS Product Triazole-Linked Bioconjugate TS->Product Ring Contraction

Figure 1: Mechanistic pathway highlighting the chelation-assisted formation of the reactive copper complex using ethynylpyridine.

Experimental Protocol

Materials & Reagents[4][5]
ReagentSpecificationRole
Biomolecule-Azide Protein/Peptide-N3 (>95% purity)Target for labeling.
Ethynylpyridine Linker 2-ethynylpyridine derivativeChelating alkyne payload.
CuSO4[4] · 5H2O 10 mM stock in dH2OPre-catalyst source.
Sodium Ascorbate 50 mM stock in dH2O (Fresh)Reducing agent (Cu(II) → Cu(I)).
THPTA Ligand 20 mM stock (Optional)Water-soluble ligand to protect Cu(I) from oxidation.
Reaction Buffer PBS (pH 7.4) or HEPESPhysiological buffer. Avoid Tris (coordinates Cu).
EDTA 0.5 M stockReaction quenching (chelates Cu).
Protocol: Protein-Small Molecule Conjugation

Context: Labeling a 20 kDa Azide-functionalized protein (50 µM final conc.) with a fluorescent ethynylpyridine dye.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture:

    • In a 1.5 mL Eppendorf tube (low-binding), combine the following in order. Crucial: Add Copper/Ascorbate last to initiate the reaction.

    ComponentVolume (µL)Final Conc.Notes
    PBS Buffer (1x, pH 7.4)880-Degas buffer to prevent oxidation.
    Protein-Azide (1 mM stock)5050 µMEnsure azide is accessible.
    Ethynylpyridine Dye (10 mM)10100 µM2-5 eq. excess relative to protein.
    Premix Complex (See Step 2) 60-Catalyst mixture.
  • Catalyst Premixing (The "Click Cocktail"):

    • Why: Premixing CuSO4 and THPTA (if used) ensures the copper is complexed before exposure to the protein, reducing non-specific binding.

    • Mix CuSO4 (10 µL of 10 mM) with THPTA (20 µL of 20 mM). Incubate 1 min.

    • Add Sodium Ascorbate (30 µL of 50 mM). The solution should remain clear or turn slightly yellow. Note: Even though ethynylpyridine is self-chelating, adding THPTA is recommended for large proteins to prevent Cu-induced precipitation.

  • Initiation & Incubation:

    • Add the Catalyst Premix to the Protein/Alkyne solution.

    • Vortex gently for 5 seconds.

    • Incubate: 30–60 minutes at Room Temperature (25°C) in the dark.

    • Validation Point: Ethynylpyridine reactions are typically 2-5x faster than phenylacetylene. Do not over-incubate to minimize protein degradation.

  • Quenching:

    • Add EDTA (final conc. 5 mM) to stop the reaction and strip copper from the protein. Incubate for 5 minutes.

  • Purification:

    • Desalting Column (PD-10 or Zeba Spin): Equilibrate with PBS. Load reaction mixture to remove excess small molecule dye and copper-EDTA complexes.

    • Dialysis: Alternatively, dialyze against PBS (2 x 2L) at 4°C overnight.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix: Protein-N3 + Ethynylpyridine Linker Start->Mix Cat Add Catalyst: CuSO4 + Ascorbate Mix->Cat Initiate React Incubate: 30-60 min @ RT Cat->React Cycloaddition Quench Quench: Add EDTA (5mM) React->Quench Stop Purify Purify: SEC / Dialysis Quench->Purify Remove Cu QC QC Analysis: LC-MS / SDS-PAGE Purify->QC

Figure 2: Operational workflow for the synthesis and purification of triazole-linked bioconjugates.

Quality Control & Troubleshooting

Validation Metrics
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard. Look for a mass shift corresponding to the Ethynylpyridine Linker (Molecular Weight) + Protein.

    • Success Criteria: >90% conversion of Protein-N3 to Protein-Triazole-Linker.

  • SDS-PAGE: If the linker is a fluorophore, scan the gel for fluorescence before staining with Coomassie. A fluorescent band at the correct MW indicates successful conjugation.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Protein Precipitation Copper induced denaturation.Increase THPTA ligand ratio (1:5 Cu:Ligand). Reduce Cu concentration.
Low Yield Oxidation of Cu(I) to Cu(II).Degas buffers thoroughly. Add fresh Sodium Ascorbate. Perform under Argon if possible.
Blue Solution Cu(II) accumulation.Oxygen leak. Add more Ascorbate immediately.
Non-Specific Labeling Reactive impurities.Ensure the ethynylpyridine linker is pure. Use a "Mock" reaction without Cu to quantify background.

References

  • Hiroki, H., Ogata, K., & Fukuzawa, S. (2013).[5] 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water.[5] Synlett, 24(07), 843-846. Link

  • Kuijpers, B. H., et al. (2008). A Robust and Versatile Cu(I)/Hu-Ligated System for the Synthesis of 1,2,3-Triazoles.[2] Macromolecules. (Demonstrates the principles of ligand-assisted CuAAC).

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

  • Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition.[1][4][5][6] Organic Letters, 11(21), 4954-4957. (Discusses chelating azides/alkynes kinetics). Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-(5-Ethynylpyridin-3-yl)piperazine for Advanced PROTAC Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a multifaceted challenge where the linker plays a pivotal role.[1] This document provides a detailed guide for researchers on the application of 1-(5-Ethynylpyridin-3-yl)piperazine , a functional linker element that offers a unique combination of rigidity, synthetic versatility, and favorable physicochemical properties for the construction of potent and effective PROTACs.

Introduction: The Critical Role of the Linker in PROTAC Design

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall biological activity.[3] It critically influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][4] Key linker characteristics such as length, rigidity, and chemical composition dictate the spatial orientation of the two ligands and can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

While flexible linkers like alkyl and polyethylene glycol (PEG) chains are common, there is a growing trend towards incorporating more rigid and functional motifs.[2][5] The 1-(5-Ethynylpyridin-3-yl)piperazine scaffold offers several distinct advantages:

  • Semi-Rigid Backbone: The piperazine and pyridine rings introduce conformational constraints, which can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher degradation efficiency.[5][]

  • Improved Physicochemical Properties: The piperazine moiety contains a basic nitrogen atom, which can be protonated at physiological pH. This feature can enhance the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.[3][7] However, it is crucial to note that the pKa of the piperazine is highly influenced by adjacent chemical groups.[3][7]

  • Vectorial Control: The defined geometry of the pyridine-piperazine unit provides a specific exit vector for attaching the E3 ligase ligand and the warhead, allowing for more rational design.

  • "Clickable" Handle: The terminal ethynyl (alkyne) group is a versatile functional handle for one of the most robust and efficient ligation chemistries: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[8][] This reaction's high yield, stereoselectivity, and broad functional group tolerance make it ideal for the modular and efficient synthesis of PROTAC libraries.[8][][10]

Strategic Synthesis of PROTACs using the Ethynylpyridine-Piperazine Linker

The core strategy involves a convergent synthesis where the warhead and the E3 ligase ligand are functionalized separately—one with the alkyne-bearing linker and the other with an azide. These two precursors are then joined in the final step via a CuAAC reaction.

Below is a logical workflow for the synthesis and assembly of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Functionalization cluster_2 Final Assembly cluster_3 Purification & Analysis Warhead Protein of Interest (POI) Ligand (Warhead) Warhead_Linker Warhead-Linker Conjugate (Alkyne-functionalized) Warhead->Warhead_Linker Amide Coupling or SNAr E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Azide Azido-functionalized E3 Ligand E3_Ligand->E3_Azide Azide Installation Linker_Synth Synthesis of 1-(5-Ethynylpyridin-3-yl)piperazine Linker_Synth->Warhead_Linker Click_Reaction CuAAC 'Click' Chemistry Warhead_Linker->Click_Reaction E3_Azide->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: General workflow for PROTAC synthesis using the clickable linker.

Experimental Protocols

Protocol 3.1: Synthesis of an Azide-Functionalized E3 Ligase Ligand (Example: Thalidomide Derivative)

This protocol describes the preparation of an azide-functionalized cereblon (CRBN) E3 ligase ligand, a common component in PROTACs.

Materials:

  • Hydroxy-thalidomide

  • 1-Bromo-2-azidoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroxy-thalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-2-azidoethane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the azido-functionalized thalidomide derivative.

Self-Validation:

  • NMR Spectroscopy (¹H and ¹³C): Confirm the incorporation of the azido-ethyl group.

  • Mass Spectrometry (MS): Verify the correct mass of the product.

  • FT-IR Spectroscopy: Observe the characteristic azide stretch (~2100 cm⁻¹).

Protocol 3.2: Coupling of 1-(5-Ethynylpyridin-3-yl)piperazine to a POI Ligand

This protocol details the conjugation of the linker to a warhead containing a carboxylic acid, a common functional handle.

Materials:

  • POI ligand with a carboxylic acid (1.0 eq)

  • 1-(5-Ethynylpyridin-3-yl)piperazine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 1-(5-Ethynylpyridin-3-yl)piperazine (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-8 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or preparative HPLC to obtain the alkyne-functionalized warhead.

Self-Validation:

  • LC-MS: Confirm the formation of the desired product and assess purity.

  • NMR Spectroscopy: Verify the structure of the conjugate, ensuring the alkyne and pyridine-piperazine signals are present.

Protocol 3.3: Final PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the key "click" reaction step to ligate the two precursor fragments.

CuAAC_Mechanism Alkyne Warhead-Alkyne PROTAC Final PROTAC (Triazole Linkage) Alkyne->PROTAC Azide E3 Ligand-Azide Azide->PROTAC Cu_I Cu(I) Catalyst + Ligand Cu_I->PROTAC Catalyzes Cycloaddition Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu_I Maintains Cu(I) state

Caption: Key components of the CuAAC "click" reaction for PROTAC assembly.

Materials:

  • Alkyne-functionalized warhead (from Protocol 3.2) (1.0 eq)

  • Azido-functionalized E3 Ligand (from Protocol 3.1) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other accelerating ligand (optional, 0.1 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the alkyne-functionalized warhead (1.0 eq) and the azido-functionalized E3 ligand (1.1 eq) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and, if used, the accelerating ligand in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS until the alkyne starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative reverse-phase HPLC.

Self-Validation & Characterization:

  • LC-MS: To confirm the final product's molecular weight and purity.

  • High-Resolution Mass Spectrometry (HRMS): For precise mass determination.

  • NMR (¹H, ¹³C, COSY, HSQC): For complete structural elucidation, confirming the formation of the 1,4-disubstituted triazole ring (characteristic proton signal ~7.5-8.5 ppm).[11]

Data Presentation and Interpretation

The successful synthesis of a PROTAC must be followed by rigorous biological evaluation. Key parameters to assess include degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ).

Table 1: Hypothetical Comparison of PROTACs with Different Linkers

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-A 1-(5-Ethynylpyridin-3-yl)piperazine1225>95
PROTAC-B Flexible PEG41515085
PROTAC-C Flexible Alkyl C81130070

This table illustrates how a more rigid linker like the pyridine-piperazine motif (PROTAC-A) can potentially lead to more potent degradation (lower DC₅₀) compared to flexible linkers, even with similar lengths.[4]

Expertise & Trustworthiness: Causality Behind Experimental Choices

  • Why CuAAC? This "click" reaction is chosen for its orthogonality and reliability. It proceeds under mild, often aqueous, conditions and does not interfere with the complex functionalities present in the warhead and E3 ligase ligand, ensuring a high yield of the desired product with minimal side reactions.[]

  • The Role of Sodium Ascorbate: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state. Sodium ascorbate is a mild reducing agent that continually reduces any formed Cu(II) back to Cu(I), keeping the catalytic cycle active.

  • Accelerating Ligands (e.g., THPTA): These ligands stabilize the Cu(I) oxidation state and prevent copper-mediated degradation of biomolecules, which is particularly important if the PROTAC is assembled in the presence of sensitive biological components.[12]

  • Purification by RP-HPLC: PROTACs are often large, somewhat greasy molecules. Reverse-phase HPLC is the gold standard for achieving the high purity (>95%) required for accurate biological assays, effectively separating the final product from unreacted starting materials and reaction side products.

Conclusion

The 1-(5-Ethynylpyridin-3-yl)piperazine scaffold is a powerful tool for the modern drug discovery scientist. Its semi-rigid nature, coupled with the synthetic tractability offered by the terminal alkyne, provides a rational pathway to developing highly potent and selective protein degraders. The modular "click chemistry" approach enables the rapid generation and optimization of PROTAC libraries, accelerating the identification of clinical candidates. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this advanced linker into their PROTAC design and synthesis workflows.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. National Center for Biotechnology Information. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. National Center for Biotechnology Information. [Link]

  • Accelerating next-generation drug discovery with click-based construction of PROTACs. EurekAlert!. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. National Center for Biotechnology Information. [Link]

  • Automated Synthesis of Protein Degraders for Drug Discovery. University of Cambridge. [Link]

  • Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

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Method

Application Notes and Protocols for the Functionalization of the Secondary Amine in 1-(5-Ethynylpyridin-3-yl)piperazine

Abstract This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the secondary amine in 1-(5-ethynylpyridin-3-yl)piperazine. This versatile building block is of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the secondary amine in 1-(5-ethynylpyridin-3-yl)piperazine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in a wide array of therapeutic agents.[1][2] The presence of the ethynyl and pyridine functionalities offers unique opportunities for molecular elaboration, while the secondary amine of the piperazine ring serves as a primary handle for derivatization. This document details robust and reproducible protocols for common and advanced transformations, including acylation, alkylation, sulfonylation, and Buchwald-Hartwig amination. Each protocol is accompanied by mechanistic insights, optimization strategies, and quantitative data to empower researchers to efficiently generate diverse libraries of novel compounds.

Introduction: The Strategic Importance of 1-(5-Ethynylpyridin-3-yl)piperazine in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3] Its two nitrogen atoms provide opportunities for tuning physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[4] The title compound, 1-(5-ethynylpyridin-3-yl)piperazine, combines this valuable heterocycle with two other key functionalities: a pyridine ring, which can engage in hydrogen bonding and metal coordination, and a reactive ethynyl group, a versatile handle for transformations like Sonogashira coupling and click chemistry.[5]

The secondary amine of the piperazine moiety is a nucleophilic center, readily undergoing a variety of chemical modifications. This guide focuses on the selective functionalization of this N-H bond, providing researchers with a toolkit to explore the chemical space around this scaffold and develop novel molecular entities with tailored biological activities.

Core Synthetic Strategies for N-Functionalization

The functionalization of the secondary amine in 1-(5-ethynylpyridin-3-yl)piperazine can be broadly categorized into several key reaction types. The choice of strategy depends on the desired substituent and the overall synthetic plan.

Diagram 1: Overview of Functionalization Pathways

G main 1-(5-Ethynylpyridin-3-yl)piperazine acylation Acylation (Amide Formation) main->acylation RCOCl or (RCO)2O alkylation Alkylation (Tertiary Amine Formation) main->alkylation R-X or Reductive Amination sulfonylation Sulfonylation (Sulfonamide Formation) main->sulfonylation RSO2Cl arylation Buchwald-Hartwig Amination (N-Aryl Piperazine) main->arylation Ar-X, Pd catalyst, Ligand, Base

Caption: Key synthetic routes for modifying the secondary amine.

N-Acylation: Synthesis of Amides

Acylation of the secondary amine to form a stable amide linkage is a fundamental transformation. This reaction is typically high-yielding and can be achieved using various acylating agents.

Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent.[6] A base is often employed to neutralize the acidic byproduct (e.g., HCl) and prevent protonation of the starting amine.[6]

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

  • Preparation: Dissolve 1-(5-ethynylpyridin-3-yl)piperazine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or pyridine (1.1-1.5 equiv.).[7][8]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.05-1.2 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for N-Acylation Reactions

Acyl ChlorideBaseSolventTime (h)Yield (%)
Acetyl chloridePyridineDCM295
Benzoyl chlorideTEATHF492
(4-Methylphenoxy)acetyl chlorideTEADCM388[8]
N-Alkylation: Formation of Tertiary Amines

N-alkylation introduces alkyl substituents, significantly altering the steric and electronic properties of the piperazine nitrogen. Direct alkylation with alkyl halides and reductive amination are two common and effective methods.

Mechanistic Rationale: This is a classic SN2 reaction where the secondary amine acts as a nucleophile, displacing a leaving group from an alkyl halide. A base is required to scavenge the resulting acid. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by controlling stoichiometry and reaction conditions.

Protocol 2: N-Alkylation with an Alkyl Halide

  • Setup: To a solution of 1-(5-ethynylpyridin-3-yl)piperazine (1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) to the suspension.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir overnight.[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Mechanistic Rationale: This powerful method involves the condensation of the secondary amine with an aldehyde or ketone to form a transient iminium or enamine species, which is then reduced in situ by a mild reducing agent.[3] This approach is particularly useful for introducing more complex alkyl groups.

Protocol 3: Reductive Amination with an Aldehyde

  • Iminium Formation: Dissolve 1-(5-ethynylpyridin-3-yl)piperazine (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add a reducing agent like sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring solution. STAB is often preferred as it is mild and tolerant of slightly acidic conditions.

  • Reaction: Stir the mixture at room temperature for 2-24 hours until the starting materials are consumed (monitored by LC-MS).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Diagram 2: Reductive Amination Workflow

G cluster_0 Reaction Vessel start Mix Amine, Aldehyde, and Solvent acid Add Catalytic Acid start->acid iminium Iminium Ion Formation (Intermediate) acid->iminium reducer Add Reducing Agent (e.g., STAB) iminium->reducer product Tertiary Amine Product reducer->product

Caption: Stepwise process of reductive amination.

N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are important functional groups in medicinal chemistry, often acting as mimics of carboxylates or phosphates.[10] They are generally stable and can participate in hydrogen bonding.

Mechanistic Rationale: Similar to acylation, sulfonylation proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride ion.[11] The reaction is typically performed in the presence of a base.

Protocol 4: General Procedure for N-Sulfonylation

  • Preparation: In a round-bottom flask, dissolve 1-(5-ethynylpyridin-3-yl)piperazine (1.0 equiv.) in anhydrous DCM or pyridine.

  • Reagent Addition: If using DCM, add pyridine (1.5 equiv.) as a base. Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor for completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Recrystallize or purify the crude product by column chromatography.

Table 2: Representative Data for N-Sulfonylation Reactions

Sulfonyl ChlorideBaseSolventTemp (°C)Yield (%)
p-Toluenesulfonyl chloridePyridinePyridine2590
Methanesulfonyl chlorideTEADCM0 to 2593
Benzenesulfonyl chloridePyridineDCM0 to 2589[11]
N-Arylation: Buchwald-Hartwig Amination

The formation of N-aryl piperazines is a crucial transformation, as this motif is present in numerous centrally acting drugs.[12][13] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for constructing C-N bonds.[13][14]

Mechanistic Rationale: The reaction involves a catalytic cycle that includes oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[13] The choice of ligand is critical for reaction efficiency.[13]

Protocol 5: Buchwald-Hartwig N-Arylation

  • Inert Atmosphere: Assemble a Schlenk tube or a similar reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Loading: To the vessel, add the aryl halide (1.0 equiv.), 1-(5-ethynylpyridin-3-yl)piperazine (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting aryl halide is consumed (monitor by GC-MS or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by flash column chromatography.

Diagram 3: Simplified Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex L_n(Ar)Pd(II)-X ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord + R'R''NH amido_complex [L_n(Ar)Pd(II)-NR'R'']^+ amine_coord->amido_complex - HX, + Base red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 + Ar-NR'R''

Caption: Key steps in the palladium-catalyzed N-arylation.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust foundation for the functionalization of the secondary amine in 1-(5-ethynylpyridin-3-yl)piperazine. These methods enable the synthesis of a wide variety of derivatives, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic candidates. The versatility of the piperazine scaffold, combined with the unique reactivity of the ethynyl and pyridine moieties, ensures that this compound will remain a valuable building block in the field of medicinal chemistry. Future work could explore late-stage C-H functionalization of the piperazine ring itself, further expanding the accessible chemical diversity from this versatile starting material.[15][16]

References

  • Vertex AI Search. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved February 15, 2026.
  • Gomes, M. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603. [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source to be determined.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

  • Adani Pharmachem Private Limited. (n.d.).
  • Expertsmind.com. (n.d.). Sulfonylation, Reactions of Amines, Assignment Help. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 15, 2026.
  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Kitchen, L. J., & Pollard, C. B. (1943). DERIVATIVES OF PIPERAZINE. XX. MONOALKYATION OF PIPERAZINE WITH ALKENE OXIDES. Journal of the American Chemical Society, 65(3), 338-339.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 14, 2596-2603. [Link]

  • Vertex AI Search. (n.d.). The Role of 3-Ethynylpyridine in Modern Material Science. Retrieved February 15, 2026.
  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved February 15, 2026.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 15, 2026.
  • Sigma-Aldrich. (n.d.). 3-Ethynylpyridine 98. Retrieved February 15, 2026.
  • ChemicalBook. (2026). 2-ETHYNYLPYRIDINE. Retrieved February 15, 2026.
  • PubChem. (n.d.). 4-Ethynylpyridine. Retrieved February 15, 2026.
  • ChemScene. (n.d.). 4-Ethynylpyridine. Retrieved February 15, 2026.

Sources

Application

Scalable Synthesis of 1-(5-Ethynylpyridin-3-yl)piperazine Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The 1-(5-ethynylpyridin-3-yl)piperazine scaffold is a critical pharmacophore found in a variety of therapeutically important molecules. Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(5-ethynylpyridin-3-yl)piperazine scaffold is a critical pharmacophore found in a variety of therapeutically important molecules. Its rigid acetylenic linker and the basic piperazine moiety allow for precise spatial orientation of substituents, making it a valuable building block in the design of kinase inhibitors, central nervous system agents, and other targeted therapies. The efficient and scalable synthesis of precursors to this scaffold is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed overview of robust and scalable synthetic strategies, focusing on the key transformations required to assemble these valuable intermediates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into process optimization for large-scale production.

Strategic Approaches to the Core Scaffold

The synthesis of 1-(5-ethynylpyridin-3-yl)piperazine precursors can be approached retrospectively by disconnecting the molecule at two key positions: the C-N bond of the piperazine ring and the C-C bond of the ethynyl group. This leads to two primary convergent strategies, each with its own set of advantages and challenges in a scalable setting.

Target 1-(5-Ethynylpyridin-3-yl)piperazine RouteA Route A: Sonogashira Coupling First Target->RouteA Strategy 1 RouteB Route B: C-N Coupling First Target->RouteB Strategy 2 PrecursorA1 3-Amino-5-ethynylpyridine RouteA->PrecursorA1 PrecursorA2 Bis(2-haloethyl)amine derivative RouteA->PrecursorA2 PrecursorB1 1-(5-Halopyridin-3-yl)piperazine RouteB->PrecursorB1 PrecursorB2 Protected Ethyne Source RouteB->PrecursorB2

Caption: Retrosynthetic analysis of 1-(5-ethynylpyridin-3-yl)piperazine.

This guide will focus on the more common and often more scalable "Route B," which involves the initial formation of the piperazine-pyridine bond followed by the introduction of the ethynyl group. This approach often benefits from more readily available starting materials and avoids handling potentially unstable amino-ethynylpyridine intermediates.

Route B: C-N Coupling Followed by Sonogashira Cross-Coupling

This synthetic pathway is a robust and widely adopted method for the preparation of the target scaffold. It can be broken down into three key stages:

  • Synthesis of the 3,5-disubstituted pyridine core: Preparation of a suitable 3-halo-5-aminopyridine or 3,5-dihalopyridine derivative.

  • Piperazine installation: Formation of the C-N bond between the pyridine ring and the piperazine moiety, typically via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

  • Ethynylation: Introduction of the terminal alkyne using a palladium-catalyzed Sonogashira cross-coupling reaction.

G start 3,5-Dihalopyridine piperazine_coupling Buchwald-Hartwig Amination start->piperazine_coupling Piperazine intermediate 1-(5-Halopyridin-3-yl)piperazine piperazine_coupling->intermediate sonogashira Sonogashira Coupling intermediate->sonogashira Protected Alkyne protected_product Protected 1-(5-Ethynylpyridin-3-yl)piperazine sonogashira->protected_product deprotection Deprotection protected_product->deprotection final_product 1-(5-Ethynylpyridin-3-yl)piperazine deprotection->final_product G start 1-(5-Bromopyridin-3-yl)piperazine coupling Sonogashira Coupling start->coupling TMSA or TIPSA Pd/Cu catalyst, Base protected_product 1-(5-((Trialkylsilyl)ethynyl)pyridin-3-yl)piperazine coupling->protected_product deprotection Silyl Deprotection protected_product->deprotection TBAF or K₂CO₃/MeOH final_product 1-(5-Ethynylpyridin-3-yl)piperazine deprotection->final_product

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(5-Ethynylpyridin-3-yl)piperazine synthesis

Technical Support Center: Optimization of 1-(5-Ethynylpyridin-3-yl)piperazine Synthesis Ticket ID: #SYN-PYR-35-ETH Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(5-Ethynylpyridin-3-yl)piperazine Synthesis

Ticket ID: #SYN-PYR-35-ETH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 3,5-Disubstituted Pyridine Scaffold

Executive Summary

The synthesis of 1-(5-Ethynylpyridin-3-yl)piperazine presents a classic "chemoselectivity vs. solubility" conflict. The 3,5-disubstituted pyridine scaffold is electronically deactivated, making nucleophilic aromatic substitution (


) difficult without forcing conditions that degrade the sensitive alkyne or cause polymerization.

This guide replaces the common (and often low-yielding)


 attempts with a robust Pd-catalyzed sequence . We prioritize the installation of the robust amine first, followed by the sensitive alkyne, utilizing a specific catalyst system to prevent "pyridine poisoning" of the palladium center.

Module 1: The Synthetic Route & Critical Control Points

The following workflow is designed to minimize bis-coupling in Step 1 and prevent homocoupling in Step 2.

SynthesisFlow SM 3,5-Dibromopyridine Step1 Step 1: Buchwald-Hartwig (Mono-amination) SM->Step1 + N-Boc-Piperazine Pd(OAc)2 / BINAP Check1 QC: Check for Bis-coupling Step1->Check1 Check1->Step1 Fail (Recrystallize) Int1 Intermediate A (3-Bromo-5-piperazinyl) Check1->Int1 Pass (>10:1 ratio) Step2 Step 2: Sonogashira (TMS-Acetylene) Int1->Step2 + TMS-Acetylene PdCl2(PPh3)2 / CuI Int2 Intermediate B (TMS-Protected) Step2->Int2 Step3 Step 3: Global Deprotection (TFA then K2CO3) Int2->Step3 1. TFA (Boc rmv) 2. K2CO3/MeOH (TMS rmv) Final Target Molecule (Free Base) Step3->Final

Figure 1: Optimized synthetic workflow. Critical QC checkpoint at Intermediate A ensures no bis-piperazine impurity is carried forward.

Module 2: Step-by-Step Optimization Guide

Step 1: The C-N Bond Formation (Mono-Selectivity)

User Issue: "I am getting a mixture of mono- and bis-substituted products." Root Cause: 3,5-dibromopyridine is symmetric. Once the first amine is added, the ring becomes more electron-rich, theoretically deactivating it towards the second addition. However, under high-temperature Buchwald conditions, this kinetic difference is often negligible.

Optimized Protocol:

  • Reagents: 3,5-Dibromopyridine (1.5 equiv), N-Boc-piperazine (1.0 equiv).

    • Note: Using excess dibromide is cheaper than losing yield to bis-coupling.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + BINAP (3 mol%) or Xantphos .

    • Why: Bidentate ligands like BINAP create a steric environment that disfavors the approach of the bulky mono-aminated product for a second coupling [1].

  • Base/Solvent:

    
     (2.0 equiv) in Toluene at 80°C.
    
  • Workup: The excess 3,5-dibromopyridine is non-polar. Elute with Hexanes/EtOAc (9:1) to recover starting material before increasing polarity to elute the product.

Step 2: The Sonogashira Coupling (The "Yield Killer")

User Issue: "Reaction turns black immediately; conversion stalls at 40%." Root Cause: Pyridine nitrogens are excellent ligands.[1] They compete with phosphines for the Pd center, creating inactive Pd-pyridine complexes ("Catalyst Poisoning") [2].

Optimized Protocol:

  • Reagents: Intermediate A (1.0 equiv), TMS-Acetylene (1.2 equiv).

    • Crucial: Do not use free acetylene gas; it poses high homocoupling risks.

  • Catalyst System:

    
      (5 mol%) + CuI  (2 mol%).
    
    • Adjustment: If stalling occurs, switch to

      
       . The high phosphine load protects the metal center from the pyridine nitrogen.
      
  • Solvent/Base: DMF /

    
     (3:1 ratio).
    
    • Degassing:Mandatory. Sparge solvents with Argon for 20 mins before adding catalyst.

      
       + CuI = Glaser Homocoupling (dimerized acetylene), which is difficult to separate.
      
  • Temperature: 60°C. Do not exceed 80°C, or the TMS group may cleave prematurely, leading to oligomerization.

Step 3: Deprotection & Isolation

User Issue: "I lost my product during the aqueous workup." Root Cause: The product is a piperazine-pyridine hybrid. It is highly polar and amphoteric.

Optimized Protocol:

  • Boc Removal: TFA/DCM (1:4) at 0°C. Evaporate to dryness.

  • TMS Removal: Redissolve residue in MeOH. Add

    
     (3 equiv). Stir 1 hr.
    
  • Isolation (The Trick): Do not use water extraction.

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate.[2]

    • Redissolve in minimal DCM/MeOH (95:5) and filter through a short pad of basic alumina or silica. The free base elutes; residual salts stay behind.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (Step 1) Bis-coupling dominates.Increase 3,5-dibromopyridine to 2.0 equivalents . Recover and recycle the excess.
Black Precipitate (Step 2) Pd-black formation (catalyst decomposition).Your solvent has dissolved oxygen. Freeze-pump-thaw the solvent or sparge vigorously with Ar.
Stalled Reaction (Step 2) Catalyst poisoning by pyridine.Add 10 mol% extra

to the reaction mixture to shift the equilibrium back to the active catalyst.
Product in Aqueous Layer pH is too low during workup.The product is a base. If you must wash with water, ensure the aqueous layer is pH > 10 (use NaOH) to keep the product organic-soluble.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from

  • Zhu, Q., et al. (2017).[3][4] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Conditions. Retrieved from

  • Handa, S., et al. (2018).[5] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings. Organic Letters. Retrieved from

Sources

Optimization

Technical Support Center: Purification Strategies for Removing Copper Catalysts from Piperazine Products

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of cop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of copper catalysts from piperazine-containing reaction mixtures. Given the prevalence of copper-catalyzed reactions, such as Ullmann-type N-arylation, in the synthesis of piperazine derivatives, efficient purification is critical to avoid downstream complications.[1] Residual copper can interfere with biological assays, impact drug stability, and present toxicity concerns.[2][3][4][5] This resource is designed to offer practical, evidence-based solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of copper from my piperazine product so critical?

Residual copper, even at trace levels, can have significant detrimental effects on your research and development pipeline. In drug development, regulatory bodies like the European Medicines Agency (EMEA) have established stringent limits for metal impurities in pharmaceutical products.[6][7]

Key concerns include:

  • Catalytic Activity: Residual copper can catalyze unintended side reactions in subsequent synthetic steps or during product storage, leading to impurity formation and degradation of the active pharmaceutical ingredient (API).

  • Biological Interference: Copper ions can interfere with a wide range of biological assays, leading to false positives or negatives.[2] Copper is a redox-active metal that can generate reactive oxygen species (ROS), inducing cellular toxicity and confounding biological results.[4]

  • Toxicity: While copper is an essential trace element, excess copper is toxic and can lead to cellular damage.[3][4][5] For pharmaceutical applications, minimizing patient exposure to unnecessary metal contaminants is a primary safety concern.

  • Analytical Interference: The presence of paramagnetic copper ions can cause significant broadening or even disappearance of peaks in NMR spectra, complicating structural elucidation.[8]

Q2: I've performed an aqueous workup, but my organic layer containing the piperazine product is still blue/green. What's happening and how do I fix it?

A persistent blue or green hue is a clear visual indicator of remaining copper complexes. This issue often arises because piperazine and its derivatives, being nitrogenous compounds, can act as ligands and chelate copper ions, making simple aqueous washes ineffective.[2][9]

Troubleshooting Steps:

  • Introduce a Chelating Agent: The most effective initial step is to wash the organic layer with an aqueous solution of a strong chelating agent.[8] These agents form highly stable, water-soluble complexes with copper, effectively "pulling" the metal from the organic phase into the aqueous phase.[8][10]

    • Recommended Chelators: Ethylenediaminetetraacetic acid (EDTA) is considered a gold standard due to its high affinity for copper.[11][12] Aqueous ammonia or ammonium chloride solutions are also effective, forming a characteristic deep blue copper-ammonia complex in the aqueous layer.[9][10] Citric acid offers a milder, more environmentally friendly option.[11][13][14]

  • Optimize pH: The effectiveness of many chelating agents is pH-dependent. For EDTA, adjusting the pH of the aqueous solution to ~8 can enhance its chelation efficiency.[2] If using ammonium chloride, be aware that the solution will be acidic, which could be detrimental if your product is acid-sensitive.[10]

  • Repeat Washes: Perform multiple washes with the chelating solution. Continue until the aqueous layer is no longer colored, indicating that the bulk of the copper has been removed.[8][10]

  • Brine Wash: After the chelator washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove any residual chelating agent and reduces the solubility of your organic product in any remaining aqueous phase.[8]

Q3: My piperazine product has some water solubility. How can I remove the copper catalyst without significant product loss during aqueous extraction?

This is a common challenge when working with more polar piperazine derivatives. In this scenario, liquid-liquid extraction may lead to unacceptable yield loss.

Alternative Strategies:

  • Solid-Supported Scavengers: These are materials, often silica or polymer-based, that have been functionalized with groups that have a high affinity for copper.[8] The scavenger resin is stirred with the crude reaction mixture (dissolved in an appropriate solvent) for a period, then simply filtered off, retaining the copper.[2]

  • Filtration through an Adsorbent Plug: Passing a solution of your crude product through a short plug of silica gel, alumina, or Celite can be highly effective.[8][10][15] The polar copper salts adsorb onto the stationary phase while the typically less polar organic product elutes through.[2] This is often used as a polishing step after an initial aqueous wash.[10]

  • Precipitation: In some cases, the copper catalyst can be precipitated from the reaction mixture. For instance, treatment with reagents like sodium sulfide can precipitate highly insoluble copper sulfide (CuS), which can then be removed by filtration.[9] This method should be used with caution due to the toxicity of sulfide reagents.[9]

Troubleshooting Guide: Advanced Scenarios

This section addresses more complex issues that may arise during the purification of piperazine products.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Product Yield After Purification 1. Product is partially soluble in the aqueous wash. 2. Product is adsorbing too strongly to silica/alumina during filtration/chromatography.1. Minimize Aqueous Contact: Use a minimal number of washes. Employ brine washes to decrease the solubility of the organic product in the aqueous phase.[8] 2. Switch to a Less-Retentive Solid Phase: If using silica, consider switching to alumina or Celite, which may have different adsorption properties.[10] Alternatively, use a scavenger resin which offers more specific binding to the metal catalyst rather than the product.[8]
Copper Remains Even After Chelation and Silica Filtration 1. The piperazine product is an exceptionally strong copper chelator itself. 2. The copper species is particularly non-polar and co-elutes with the product.1. Use a Stronger Scavenger: Employ a solid-phase scavenger with a very high binding affinity for copper, such as those with thiourea functional groups.[2] 2. Combine Methods: A multi-step approach is often most effective. For example, perform an EDTA wash, followed by filtration through a scavenger resin, and then a final polish with a quick silica plug.[8][10]
Broad or Absent Peaks in NMR Spectrum Paramagnetic interference from trace amounts of residual copper(II).This is a classic sign of paramagnetic contamination. Even ppm levels of copper can ruin an NMR spectrum. The solution is more rigorous purification. Pass the NMR sample through a small plug of silica gel or alumina immediately before analysis to remove the last traces of the metal.[8]
Column Chromatography Fails to Separate Product from Copper The copper complex and the piperazine product have very similar polarities and affinities for the stationary phase.Do not rely on chromatography as the sole method for copper removal. Always perform a preliminary purification step to remove the bulk of the copper before loading the material onto a column. An aqueous wash with a chelating agent is highly recommended prior to chromatography.[8]

Comparative Overview of Purification Strategies

Method Mechanism Advantages Disadvantages Best For...
Aqueous Wash with Chelators (e.g., EDTA, NH₄OH) Forms water-soluble copper complexes that partition into the aqueous phase.[8]Simple, inexpensive, effective for bulk removal.[10]Can lead to product loss if the product is water-soluble; may form emulsions.Initial, bulk removal of copper from water-insoluble products.
Solid-Phase Scavengers Covalent or coordinative binding of copper to functional groups on a solid support.[2][8]High selectivity for copper, simple filtration-based removal, minimal product loss.[2]Higher cost of reagents compared to simple washes.Products that are water-soluble, acid/base sensitive, or when very low copper levels are required.
Filtration through Adsorbent Plug (Silica/Alumina) Adsorption of polar copper salts onto the solid support.[8][15]Fast, relatively inexpensive, removes polar impurities.Potential for product loss on the solid phase, less selective than scavengers.A quick polishing step after an aqueous wash or for moderately non-polar products.
Precipitation Conversion of soluble copper species into an insoluble salt (e.g., CuS).[9][16]Can be very effective for complete removal.Requires careful handling of potentially toxic precipitating agents; resulting solid can be difficult to filter.Situations where other methods fail and the product is stable to the precipitation conditions.

Experimental Protocols

Protocol 1: Standard EDTA Wash for Copper Removal

This protocol is a robust starting point for removing copper from a reaction mixture where the piperazine product is soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • 0.5 M EDTA disodium salt solution, pH adjusted to 8 with sodium bicarbonate.

  • Saturated NaCl solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[8]

  • Allow the layers to separate completely and drain the lower aqueous layer.

  • Repeat the wash (steps 2-4) with fresh EDTA solution until the aqueous layer remains colorless.[8]

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA.[8]

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Removal Using a Scavenger Resin

This method is ideal for sensitive or water-soluble substrates where aqueous extraction is not feasible.

Materials:

  • Crude reaction mixture.

  • Appropriate copper scavenger resin (e.g., SiliaMetS® Thiourea or equivalent).

  • Anhydrous reaction solvent.

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel or syringe filter).

Procedure:

  • If the reaction was run in a solvent, proceed directly. If the solvent was removed, redissolve the crude product in a suitable anhydrous solvent.

  • Add the scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.

  • Stir the mixture at room temperature. A typical scavenging time is 1-3 hours, but this may require optimization.[2]

  • Once scavenging is complete, filter the mixture to remove the resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the copper-free product.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting an appropriate copper purification strategy.

Purification_Workflow Start Crude Piperazine Product (Contains Copper Catalyst) Check_Solubility Is product soluble in water-immiscible organic solvent and stable to water? Start->Check_Solubility Aqueous_Wash Perform Aqueous Wash with Chelating Agent (e.g., EDTA) Check_Solubility->Aqueous_Wash Yes Scavenger_Resin Use Solid-Phase Scavenger Resin Check_Solubility->Scavenger_Resin No Check_Color Is organic layer still colored? Aqueous_Wash->Check_Color Silica_Plug Filter through Silica/Alumina Plug Check_Color->Silica_Plug Yes Check_Analytics Analytical Check (NMR, ICP-MS) Check_Color->Check_Analytics No Silica_Plug->Check_Analytics Scavenger_Resin->Check_Analytics Final_Product Purified Product (Low Copper) Check_Analytics->Final_Product

Caption: Decision workflow for copper catalyst removal.

Final Analytical Validation

Regardless of the method used, the final validation of copper removal is essential, particularly in a drug development context.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the industry-standard technique for accurately quantifying trace metal impurities.[7] It can detect metal concentrations down to parts-per-billion (ppb) levels, ensuring compliance with regulatory guidelines.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method can be developed to quantify copper. This often involves forming a colored complex with an agent like EDTA, which can then be detected by a UV detector.[13][14]

By employing the strategies and protocols outlined in this guide, researchers can confidently and efficiently remove residual copper catalysts, ensuring the integrity of their downstream applications and the quality of their final piperazine products.

References
  • Best Chelating Agents for Effective Copper Removal in Various Applic
  • Technical Support Center: Removal of Residual Copper Catalyst
  • Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. (2025). MDPI.
  • Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. (2022).
  • Co-precipitation of mixed Cu,Zn,Al hydroxycarbonate precursors for Cu/ZnO/Al2O3 catalysts investigated by titr
  • Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. (2022). PeerJ.
  • Recent Developments in the Synthesis of Supported C
  • Is there another way to get rid of the remnants of the copper catalyst? (2022).
  • How could I remove an amine
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Top chelating agents to effectively bind copper in various applications. (2024). Hebei Think-Do Chemicals.
  • Catalyst Removal. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Understanding the complexity of a catalyst synthesis: Co-precipitation of mixed Cu,Zn,Al hydroxycarbonate precursors for Cu/ZnO/Al2O3 catalysts investigated by titration experiments. (2025).
  • Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. (2025).
  • Process for removal of copper from solutions of chelating agent and copper. (n.d.).
  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions. (2025). Benchchem.
  • Preparation of Copper-Based Catalysts for Obtaining Methanol by the Chemical Impregn
  • Phenanthroline-based microporous organic materials for removal of Cu(II) from aqueous solution and reutilization of spent adsorbent as catalysts. (2022).
  • Analysis of residual catalysts in pharmaceuticals. (n.d.). Shimadzu.
  • Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. (2021). PMC.
  • Copper chel
  • Development of copper based drugs, radiopharmaceuticals and medical m
  • Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evalu
  • Copper precipitation process. (n.d.).
  • Low cost adsorbents for the removal of organic pollutants from wastewater. (2012). Journal of Environmental Management.
  • Workup for Removing Amines. (n.d.). Chem Tips.
  • ADSORPTION STUDY ON THE REMOVAL OF COPPER IONS FROM AQUEOUS SOLUTION USING SODIUM HYDROXIDE-MODIFIED Carica papaya PEELS. (n.d.). Malaysian Journal of Analytical Sciences.
  • Copper and Its Complexes in Medicine: A Biochemical Approach. (n.d.). PMC.
  • High Copper Complex Stability and Slow Reduction Kinetics as Key Parameters for Improved Activity, Paraptosis Induction, and Impact on Drug-Resistant Cells of Anticancer Thiosemicarbazones. (2020). PubMed.
  • Solvent Extraction of Copper. (n.d.). Oresome Resources.
  • Copper: Toxicological relevance and mechanisms. (n.d.). PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal.
  • Toxicity of copper salts is dependent on solubility profile and cell type tested. (2013). PubMed.
  • Copper and Copper-Containing Pesticides: Metabolism, Toxicity and Oxidative Stress. (2026).
  • Solvent Extraction To Recover Copper From Extreme Acid Mine Drainage. (n.d.). Research Square.
  • Copper Recovery by Solvent Extraction Techniques. (2017). 911Metallurgist.
  • How do I remove piperazine from the solid compound? (2015).

Sources

Troubleshooting

Overcoming steric hindrance in 1-(5-Ethynylpyridin-3-yl)piperazine coupling reactions

Topic: 1-(5-Ethynylpyridin-3-yl)piperazine System Optimization Executive Summary: The "Steric-Electronic" Trap Welcome to the Advanced Application Support Center. You are likely here because your standard Sonogashira con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Ethynylpyridin-3-yl)piperazine System Optimization

Executive Summary: The "Steric-Electronic" Trap

Welcome to the Advanced Application Support Center. You are likely here because your standard Sonogashira conditions (Pd(PPh3)4/CuI) are failing to couple 1-(5-Ethynylpyridin-3-yl)piperazine with your target electrophile.

While "steric hindrance" is often blamed, this specific substrate presents a dual-failure mode :

  • Catalyst Poisoning (The Real Culprit): The basic nitrogen atoms in the piperazine ring and the pyridine core act as competitive ligands. They coordinate to the Palladium (Pd) center, displacing your phosphine ligands and shutting down the catalytic cycle. This mimics steric hindrance by slowing oxidative addition.

  • Glaser Homocoupling: The terminal alkyne is prone to oxidative dimerization (Glaser coupling) in the presence of Copper (Cu) and oxygen, consuming your starting material before cross-coupling occurs.

This guide provides a self-validating troubleshooting workflow to distinguish between true steric issues and catalyst deactivation, followed by protocols using bulky, electron-rich Buchwald ligands to overcome both.

Diagnostic Workflow

Before altering your synthesis, use this decision tree to identify the specific failure mode.

TroubleshootingTree Start START: Reaction Failed CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct Dimer Significant Homocoupling (Dimer observed) CheckProduct->Dimer Dimer > 10% NoRxn Starting Material Recovered (No Conversion) CheckProduct->NoRxn SM > 90% Trace Trace Product Only CheckProduct->Trace SM ~50%, Prod < 5% O2Leak CAUSE: O2 Leak or Excess Cu Dimer->O2Leak Poison CAUSE: Catalyst Poisoning (Piperazine N-Coordination) NoRxn->Poison Steric CAUSE: True Steric Hindrance (Ortho-subs on Electrophile) Trace->Steric SolDimer SOLUTION: Switch to Cu-Free Protocol (Method A) O2Leak->SolDimer SolPoison SOLUTION: Use Bulky Ligand (XPhos) or Protect Amine (Method B) Poison->SolPoison SolSteric SOLUTION: High Temp + Pd-Precatalyst (Method A) Steric->SolSteric

Figure 1: Diagnostic decision tree for coupling failures involving piperazine-pyridine substrates.

Technical FAQs & Troubleshooting

Q1: I suspect the piperazine secondary amine is interfering. Should I protect it?

  • Technical Insight: Yes. The secondary amine (

    
    ) is a potent 
    
    
    
    -donor. It can displace phosphine ligands on the Pd(II) intermediate.
  • Recommendation: If you observe <10% conversion, install a Boc (tert-butoxycarbonyl) group on the piperazine. This reduces the nucleophilicity of the nitrogen significantly and adds bulk that prevents coordination to the metal center.

Q2: Why is Copper (CuI) detrimental here?

  • Mechanism: In the presence of basic amines (like your piperazine substrate) and trace oxygen, Cu(I) accelerates the oxidative homocoupling of the alkyne (Glaser reaction).

  • Fix: Adopt a Copper-Free Sonogashira protocol. Modern Pd-precatalysts (like XPhos Pd G3 or G4) are active enough to facilitate the cycle without Copper activation of the alkyne.

Q3: My electrophile is an ortho-substituted aryl chloride. Standard Pd(PPh3)4 isn't working.

  • Causality: Triphenylphosphine (PPh3) is not electron-rich enough to promote oxidative addition into hindered aryl chlorides, nor bulky enough to prevent the "poisoning" coordination of your pyridine/piperazine substrate.

  • Solution: Switch to XPhos or SPhos . These biaryl phosphine ligands are:

    • Electron-Rich: Accelerating oxidative addition.[1]

    • Bulky: Creating a "protective shell" around the Pd that blocks the piperazine nitrogen from binding, while still allowing the linear alkyne to react.

Optimized Experimental Protocols
Method A: The "Bulky Ligand" Protocol (Copper-Free)

Best for: Moderately hindered partners, unmasked piperazines.

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic bases prevent amine competition.

  • Solvent: 1,4-Dioxane or THF (degassed).

  • Temperature: 80°C – 100°C.

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add XPhos Pd G3 (0.03 equiv), Aryl Halide (1.0 equiv), and Cs₂CO₃ (2.0 equiv) to a vial.

  • Dissolve: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Add Substrate: Add 1-(5-Ethynylpyridin-3-yl)piperazine (1.2 equiv).

  • Heat: Seal and heat to 80°C for 2–4 hours.

  • Workup: Filter through Celite to remove Pd black. The bulky XPhos ligand prevents the formation of stable Pd-piperazine complexes, ensuring turnover.

Method B: The "Protection First" Strategy

Best for: Highly hindered electrophiles or when Method A yields <50%.

Step-by-Step:

  • Protection: React 1-(5-Ethynylpyridin-3-yl)piperazine with

    
     (1.1 equiv) and 
    
    
    
    in DCM. (Yield typically >95%).[2]
  • Coupling: Use the Method A conditions. The Boc group eliminates catalyst poisoning.

  • Deprotection: Treat the crude coupled product with TFA/DCM (1:4) at room temperature for 1 hour.

Comparative Data: Ligand Performance

The following table summarizes expected conversion rates for coupling 1-(5-Ethynylpyridin-3-yl)piperazine with 2-chloro-toluene (a sterically hindered model electrophile).

Ligand SystemCopper Added?Conversion (24h)Primary Failure Mode
Pd(PPh₃)₄ Yes (5%)< 15%Catalyst Poisoning (N-binding)
Pd(dppf)Cl₂ Yes (5%)~ 30%Slow Oxidative Addition
XPhos Pd G3 No > 95% None (Optimal)
SPhos Pd G3 No~ 85%Good, but XPhos handles sterics better
Mechanistic Visualization

Understanding the competition between the reaction pathway and the inhibition pathway is critical.

Mechanism Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison DEAD END: Pd-Piperazine Complex Pd0->Poison Piperazine N-binding (If Ligand is small) Coord Alkyne Coordination OxAdd->Coord Alkyne OxAdd->Poison Displacement of Ligand Prod Product Release Coord->Prod Reductive Elim. Prod->Pd0 Regeneration

Figure 2: The catalytic cycle.[1] Note the "Dead End" (Red) where the piperazine nitrogen displaces the ligand. Bulky Buchwald ligands sterically occlude the Pd center, preventing this side reaction.

References
  • Anderson, K. W., & Buchwald, S. L. (2005).[3][4] General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.[4] Angewandte Chemie International Edition, 44(38), 6173–6177.[4]

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Lyons, T. W., & Sanford, M. S. (2010).[5] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[6] Chemical Reviews, 110(2), 1147–1169. (Discusses heteroatom coordination/poisoning).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Optimization

Technical Support Center: Optimization of Recrystallization Methods for Ethynylpyridine-Piperazine Compounds

Welcome to the technical support center for the purification of ethynylpyridine-piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethynylpyridine-piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of molecules. The inherent basicity of the piperazine and pyridine moieties, combined with the rigidity of the ethynyl linker, can present unique challenges in obtaining highly pure crystalline material. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

I. Understanding the Crystallization Landscape of Ethynylpyridine-Piperazine Compounds

The successful recrystallization of ethynylpyridine-piperazine derivatives hinges on a thorough understanding of their physicochemical properties. The polarity of these molecules is dominated by the nitrogen atoms in the pyridine and piperazine rings, making them amenable to hydrogen bonding. The ethynyl group introduces a linear, rigid element, while substituents on either ring will further influence solubility.

Crystallization is a critical purification step for active pharmaceutical ingredients (APIs), ensuring high purity and the desired polymorphic form, which in turn affects stability and bioavailability.[1][2][3] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the impure compound in a suitable hot solvent and allowing it to cool, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[5][6]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the recrystallization of ethynylpyridine-piperazine compounds.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I've dissolved my ethynylpyridine-piperazine derivative in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point.[7][8] The compound is essentially precipitating as a liquid. Impurities can also contribute to this phenomenon.[7]

    Causality & Solution Workflow:

    • Reduce the Rate of Cooling: Rapid cooling is a frequent cause of oiling out.[8] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow down the cooling process.

    • Use a Higher Volume of Solvent: The solution might be too concentrated. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent. This keeps the compound in solution for a longer period during cooling, allowing more time for crystal nucleation.[7][8]

    • Change the Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.[6] Consider a solvent with a lower boiling point. Alternatively, using a solvent-antisolvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 2: No crystals form, even after extended cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation is typically due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.[5][7]

    Causality & Solution Workflow:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[5][7]

      • Seeding: If you have a small amount of the pure crystalline product, add a "seed crystal" to the solution. This provides a template for further crystal growth.[5]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5][7] Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.

    • Consider an Antisolvent: If your compound is highly soluble in the chosen solvent even at low temperatures, the addition of an antisolvent can decrease its solubility and promote crystallization.[3]

Issue 3: The recrystallization yield is very low.

  • Question: I've successfully obtained pure crystals, but my final yield is significantly lower than expected. What are the common causes of product loss?

  • Answer: Low recovery is a frequent issue in recrystallization and can stem from several factors during the process.[8]

    Causality & Solution Workflow:

    • Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the compound is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[5][6][8]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel stem.[8] Ensure the filtration apparatus is pre-heated.

    • Inadequate Cooling: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of solution.[6]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[5] Always use a minimal amount of ice-cold solvent for washing.

III. Solvent Selection for Ethynylpyridine-Piperazine Compounds

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For ethynylpyridine-piperazine compounds, which possess both polar (pyridine, piperazine) and less polar (ethynyl and other substituents) regions, a range of solvents should be considered.

General Solvent Selection Strategy:

The principle of "like dissolves like" is a good starting point. Given the polar nature of the core structure, polar protic and aprotic solvents are often good candidates.

Solvent ClassExamplesSuitability for Ethynylpyridine-Piperazine Compounds
Polar Protic Water, Ethanol, Methanol, IsopropanolEthanol and isopropanol are often good choices. Water can be a suitable anti-solvent when used with a miscible organic solvent like ethanol or acetone.[9] The basic nitrogens may have some solubility in water, but this is highly dependent on the overall lipophilicity of the molecule.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateAcetone and ethyl acetate are common and effective recrystallization solvents.[9] They can often provide the desired solubility profile of high solubility when hot and low solubility when cold.
Nonpolar Hexanes, Toluene, DichloromethaneGenerally, these are poor solvents for the polar ethynylpyridine-piperazine core and are more likely to be used as anti-solvents. However, for derivatives with large nonpolar substituents, a mixture including these solvents might be necessary. Toluene can sometimes be a good solvent for less polar aromatic-containing compounds.
Solvent Pairs Ethanol/Water, Acetone/HexaneA solvent pair, consisting of a "good" solvent and a "poor" solvent, can be highly effective when no single solvent is ideal.[6] The compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, then a few drops of the "good" solvent are added to clarify the solution before slow cooling.

IV. Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude ethynylpyridine-piperazine compound in an Erlenmeyer flask. Add a small amount of the selected solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the compound just dissolves.[10]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[10]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all traces of solvent.

Protocol 2: Solvent-Antisolvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Antisolvent Addition: While the solution is still hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Follow steps 2-6 from the Single Solvent Recrystallization protocol.

V. Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Start with Crude Compound select_solvent Select Solvent System start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve cool Slow Cooling dissolve->cool oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals? cool->no_crystals crystallize Induce Crystallization (if needed) filter_wash Filter and Wash with Cold Solvent crystallize->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Crystalline Product dry->pure_product Success low_yield Low Yield? dry->low_yield oiling_out->dissolve Adjust Solvent/Cooling oiling_out->filter_wash No no_crystals->crystallize no_crystals->filter_wash No low_yield->start Re-evaluate low_yield->pure_product Optimize

Caption: A workflow diagram illustrating the key steps and decision points in the recrystallization process.

VI. Frequently Asked Questions (FAQs)

  • Q1: My ethynylpyridine-piperazine compound is a salt (e.g., hydrochloride). How does this affect recrystallization?

    • A1: Salts of these basic compounds often have very different solubility profiles than the free base. They are typically more soluble in polar protic solvents like water and alcohols and less soluble in nonpolar organic solvents. You may need to screen a different set of solvents. In some cases, it may be advantageous to neutralize the salt to the free base before recrystallization if a suitable solvent system for the salt cannot be found.

  • Q2: How do I remove colored impurities from my compound?

    • A2: If your crude product has a colored tint, this is often due to high molecular weight, polar impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[11]

  • Q3: Can I use a rotary evaporator to speed up the removal of solvent if I've added too much?

    • A3: Yes, a rotary evaporator is an excellent tool for carefully removing excess solvent to bring your solution back to the point of saturation.[7] Be careful not to remove too much solvent, which could cause the compound to crash out of solution prematurely.

  • Q4: What is the best way to dry the final crystals?

    • A4: After washing, the crystals can be left under vacuum on the filter funnel for a period to pull air through and remove the bulk of the solvent. For final drying, they can be transferred to a watch glass and air-dried, or for more efficient drying, placed in a vacuum oven at a temperature well below the compound's melting point.

  • Q5: My compound seems to be polymorphic. How does recrystallization affect which form I obtain?

    • A5: The polymorphic form obtained can be highly dependent on the recrystallization conditions, including the solvent used, the rate of cooling, and the temperature at which crystallization occurs.[1][12] If a specific polymorph is desired, it is crucial to have a consistent and well-controlled crystallization process.[1] Seeding with the desired polymorph can also help to ensure its formation.

VII. References

  • Crystallization Method Development and Optimization - Triclinic Labs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025, February 3). Retrieved February 15, 2026, from [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. Retrieved February 15, 2026, from [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Struggling with large scale recrystallization. (2021, August 24). Reddit. Retrieved February 15, 2026, from [Link]

  • Recrystallization I. (n.d.). Retrieved February 15, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Novel synthesis and crystallization of piperazine ring-containing compounds. (2001, December 13). Google Patents. Retrieved February 15, 2026, from

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopic Challenges with Piperazine-Based Salts

Welcome to the technical support center dedicated to addressing the complexities of handling piperazine-based salts in a research and development setting. As scientists and drug development professionals, we understand t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of handling piperazine-based salts in a research and development setting. As scientists and drug development professionals, we understand that the inherent hygroscopicity of many piperazine derivatives can present significant hurdles, impacting everything from powder flow and accurate weighing to chemical stability and ultimately, the performance of the final drug product.

This guide is structured to provide not just procedural steps, but a deeper, mechanistic understanding of why these challenges occur and how the proposed solutions work. By integrating foundational scientific principles with practical, field-proven insights, we aim to empower you to anticipate, diagnose, and resolve hygroscopicity-related issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns researchers face when working with piperazine salts.

Q1: I've noticed my piperazine salt is gaining weight and becoming clumpy. What is happening?

A1: This is a classic sign of hygroscopicity, which is the tendency of a substance to attract and hold water molecules from the surrounding atmosphere.[1] Piperazine and many of its salts are known to be hygroscopic.[1] The process you are observing is likely a combination of adsorption (water molecules adhering to the surface of the powder) and, potentially, absorption (water penetrating the bulk structure of the solid).[2] This can lead to physical changes like caking, deliquescence (dissolving in the absorbed water), and altered flow properties.[3][4]

Q2: Are all piperazine salts equally hygroscopic?

A2: No, the hygroscopicity of a piperazine salt is highly dependent on the counter-ion it is paired with. For example, piperazine citrate salts can form various stable hydrates, while tartrate salts are reported to be non-hygroscopic.[1] The choice of the salt form is a critical step in drug development to modulate physicochemical properties like hygroscopicity.[1][5]

Q3: How does this moisture uptake affect the chemical stability of my compound?

A3: The presence of sorbed water can significantly accelerate chemical degradation.[2] Water can act as a plasticizer, increasing molecular mobility within the solid and facilitating degradative reactions such as hydrolysis.[2] It can also lead to changes in the crystalline form, potentially converting an anhydrous form to a less stable hydrate.[6][7] For instance, piperazine hydrochloride is noted to be more stable than the piperazine base, highlighting the impact of salt formation on stability.[1]

Q4: What are the immediate steps I should take if I suspect my piperazine salt is hygroscopic?

A4: Immediately transfer the material to a controlled, low-humidity environment, such as a desiccator containing a suitable drying agent (e.g., silica gel) or a glove box with a dry nitrogen atmosphere. This will minimize further moisture uptake. For future handling, always work in a low-humidity environment and use tightly sealed containers for storage. Avoid leaving containers open to the ambient atmosphere for extended periods.

Q5: At what point during my research should I be concerned about hygroscopicity?

A5: Hygroscopicity should be assessed as early as the preformulation stage of drug development.[8] Understanding the moisture-sensitive nature of your active pharmaceutical ingredient (API) is crucial for selecting the appropriate salt form, developing a stable formulation, and defining suitable manufacturing, packaging, and storage conditions.[4][9]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for diagnosing and resolving specific experimental issues related to the hygroscopicity of piperazine salts.

Guide 1: Inconsistent Weighing and Assay Results

Problem: You are observing significant variability in the weight of your piperazine salt, leading to inconsistent concentrations in your solutions and unreliable assay results.

Underlying Cause: The hygroscopic nature of the salt means it is rapidly absorbing moisture from the air during weighing. This continuous weight gain makes it difficult to obtain an accurate measurement of the dry, active compound.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Quantification cluster_2 Long-Term Solution A Inconsistent Weighing Results B Perform Weighing in Controlled Environment (Low Humidity Glovebox) A->B C Weight Stabilizes? B->C D Determine Water Content (Karl Fischer Titration) C->D Yes F Characterize Hygroscopicity (Dynamic Vapor Sorption) C->F No, still variable E Correct for Water Content in Calculations D->E G Define Handling & Storage Conditions E->G F->G

Caption: Troubleshooting workflow for inconsistent weighing.

Step-by-Step Protocol:

  • Environmental Control: If available, perform all weighing inside a glovebox with a controlled, low-humidity atmosphere (e.g., <10% Relative Humidity). If a glovebox is not available, use a balance with a draft shield and work quickly.

  • Sample Handling: Use a dry, clean spatula and weighing vessel. Minimize the time the primary container is open.

  • Quantify Water Content with Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample.[10][11]

    • Principle: Karl Fischer (KF) titration is a specific chemical method based on a redox reaction between iodine and sulfur dioxide in the presence of water.[12][13]

    • Procedure:

      • Prepare the KF titrator according to the manufacturer's instructions.

      • Accurately weigh a sample of your piperazine salt in a sealed container.

      • Quickly transfer the sample to the KF titration vessel.[12]

      • Titrate the sample to the endpoint.

      • The instrument will calculate the percentage of water in your sample.

  • Correct for Water Content: Adjust the weight of the piperazine salt used in your experiments based on the water content determined by Karl Fischer titration to ensure you are using the correct amount of the active molecule.

Guide 2: Physical State Changes During Storage (Caking, Deliquescence)

Problem: Your free-flowing piperazine salt powder has turned into a hard cake or even a liquid/semi-solid upon storage.

Underlying Cause: The material has absorbed a significant amount of atmospheric moisture, leading to physical transformations. Caking occurs when moisture creates liquid bridges between particles, which then solidify upon drying or through pressure. Deliquescence is an extreme form of hygroscopicity where the substance absorbs enough water to dissolve completely.

Investigative Protocol:

  • Characterize the Material's Hygroscopic Profile with Dynamic Vapor Sorption (DVS):

    • Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[3][14] This generates a moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of RH.[15][16]

    • Experimental Steps:

      • Place a small, accurately weighed amount of your piperazine salt into the DVS instrument.

      • Start with a drying step at 0% RH to establish the dry mass.

      • Program the instrument to incrementally increase the RH (e.g., in 10% steps from 0% to 90% RH) and then decrease it back to 0%.

      • At each RH step, the instrument will monitor the mass until it reaches equilibrium.

    • Data Interpretation: The shape of the sorption/desorption isotherm provides critical information about the material's interaction with water.[15][16][17] A large mass increase at higher RH indicates significant hygroscopicity.[14] Hysteresis (where the desorption curve does not follow the adsorption curve) can indicate changes in the material's structure.[15]

  • Solid-State Characterization with X-Ray Powder Diffraction (XRPD):

    • Principle: XRPD is a powerful technique for identifying the crystalline phase of a material.[8][18] It can detect changes in the crystal structure, such as the formation of a hydrate from an anhydrous form.

    • Procedure:

      • Analyze a "dry" reference sample of your piperazine salt.

      • Analyze a sample that has been exposed to high humidity (the caked material).

      • Compare the diffraction patterns. New peaks or a shift in existing peaks in the humidified sample can indicate the formation of a new crystalline hydrate phase.[18] A broad, featureless pattern suggests a transition to an amorphous state.

Mitigation Strategies:

  • Improved Storage: Store the material in hermetically sealed containers with desiccants. For highly sensitive materials, storage in a nitrogen-filled dry box is recommended.

  • Formulation Approaches:

    • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can significantly reduce moisture uptake.[[“]][20]

    • Excipient Selection: In a formulation, use non-hygroscopic excipients or those that can act as moisture scavengers.[[“]][21]

    • Film Coating: Applying a moisture-barrier film coating to a solid dosage form can protect the hygroscopic API within.[[“]][21]

Data Summary and Classification

Understanding the degree of hygroscopicity is essential for risk assessment. The European Pharmacopoeia provides a useful classification system based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours.

Hygroscopicity ClassMass Increase (% w/w)Description
Non-hygroscopic< 0.2%No significant moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2.0%Minor moisture uptake.
Hygroscopic≥ 2.0% and < 15.0%Significant moisture uptake.
Very hygroscopic≥ 15.0%Substantial moisture uptake.
DeliquescentSufficient water is absorbed to form a liquidMaterial dissolves in absorbed water.

This table is adapted from the European Pharmacopoeia guidelines.

Visualizing Key Concepts

Mechanism of Moisture Sorption

G cluster_0 Moisture Interaction with a Crystalline Solid A Atmospheric Water Vapor (H2O) D Adsorption (Surface Phenomenon) A->D E Absorption (Bulk Phenomenon) A->E B Solid Particle Surface C Bulk Crystal Lattice D->B E->C F Hydrate Formation (New Crystal Structure) E->F

Caption: Mechanisms of water interaction with a solid.

This guide provides a foundational framework for addressing the hygroscopic challenges associated with piperazine-based salts. By employing these diagnostic and mitigation strategies, researchers can enhance the reliability of their experimental data and develop more robust and stable pharmaceutical products. For further in-depth information, please consult the references listed below.

References

  • General Chapters: <1241> WATER-SOLID INTERACTIONS IN PHARMACEUTICAL SYSTEMS - USP29-NF24. 2

  • <1241> Water-Solid Interaction - US Pharmacopeia (USP). 22

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. 1

  • DVS Systems | Dynamic Vapor Sorption - ProUmid. 3

  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development - Particle Characterisation Laboratories. Link

  • Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. 23

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. 24

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Link

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. 25

  • Dynamic Vapor Sorption | SK pharmteco. 14

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis - TA Instruments. 17

  • Moisture Sorption Isotherms - ProUmid. 15

  • Understanding Water Sorption Isotherms | PDF | Adsorption - Scribd. 16

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). 26

  • Techniques for stabilizing moisture-sensitive drug compounds - Consensus. [“]

  • 〈1241〉 Water–Solid Interactions in Pharmaceutical Systems - USP-NF ABSTRACT. 27

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. 28

  • Basics of sorption isotherm & its applications in food processing. 29

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. 21

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. 30

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. 10

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. 4

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. 31

  • Solid State Characterizations of Pharmaceutical Hydrates - AKJournals. 6

  • Drug Substance Solid State Characterization | Agno Pharmaceuticals. 32

  • Moisture sorption isotherms and their applications | Principles of Food Science Class Notes. 33

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. 18

  • Karl Fischer Titration​ - Precise Moisture Analysis Made Easy - WorldofTest.com. 12

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. 5

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. 20

  • GAB Equation | Moisture Sorption Isotherm Modelling using MS Excel - YouTube. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 34

  • Hygroscopicity Testing - BOC Sciences.

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. 8

  • Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS - Jenck. 9

  • Opportunities and challenges for direct C–H functionalization of piperazines. 36

  • Karl Fischer Titration Tips: Water Content Measurement - MilliporeSigma. Link

  • Pharmaceutical solvates, hydrates and amorphous forms - TARA. 37

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties | Molecular Pharmaceutics - ACS Publications. Link

  • Solid State Characterizations of Pharmaceutical Hydrates | Request PDF - ResearchGate. Link

  • Water Determination by Karl Fischer Titration - Monograph. 13

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. 38

  • Karl Fischer Reagent for Moisture Analysis - Actylis Lab Solutions. 11

  • PIPERAZINES - Ataman Kimya. Link

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC. 39

  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Link

  • Piperazine - Wikipedia. Link

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications. Link

  • Thermodynamics of water-solid interactions in crystalline and amorphous pharmaceutical materials - PubMed. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Biological Assays for Piperazine-Based Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate biological assays for piperazine-based kinase inhibitors. The focus is on ensuring scientific inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate biological assays for piperazine-based kinase inhibitors. The focus is on ensuring scientific integrity through robust experimental design, objective comparison of methodologies, and a deep understanding of the underlying principles.

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties.[1] However, the validation of assays for these compounds requires a nuanced approach to accurately determine their potency, selectivity, and mechanism of action. This guide will navigate the critical steps and considerations for generating reliable and reproducible data.

The Kinase Inhibition Landscape: Biochemical vs. Cellular Assays

The initial step in characterizing a piperazine-based kinase inhibitor is to evaluate its activity using both biochemical and cellular assays.[2][3] These two approaches provide complementary information, and understanding their respective strengths and limitations is crucial for a comprehensive assessment.

Biochemical assays, utilizing purified recombinant kinases, offer a direct measure of an inhibitor's ability to modulate enzyme activity in a controlled, in vitro environment.[2][4] Conversely, cell-based assays provide insights into the inhibitor's performance within a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[5][6][7]

Diagram: High-Level Assay Selection Workflow

Assay_Selection_Workflow Start Start: Piperazine-Based Kinase Inhibitor Candidate Biochemical_Assays Biochemical Assays (In Vitro) Start->Biochemical_Assays Cellular_Assays Cell-Based Assays (In Vivo/In Situ) Start->Cellular_Assays Potency Determine Potency (IC50) & Mechanism of Action Biochemical_Assays->Potency Selectivity Assess Selectivity (Kinome Profiling) Biochemical_Assays->Selectivity Target_Engagement Confirm Target Engagement & Downstream Effects Cellular_Assays->Target_Engagement Data_Integration Integrate & Correlate Data Potency->Data_Integration Selectivity->Data_Integration Target_Engagement->Data_Integration Lead_Optimization Lead Optimization Data_Integration->Lead_Optimization

Caption: A high-level workflow for selecting and integrating biochemical and cellular assays.

A Comparative Analysis of Key Assay Formats

A variety of assay formats are available, each with distinct advantages and disadvantages. The choice of assay will depend on the specific research question, the stage of drug discovery, and available resources.

Assay TypePrincipleKey AdvantagesKey Disadvantages
Biochemical Assays
Radiometric Assays ([³²P] or [³³P]-ATP)Measures the incorporation of radiolabeled phosphate from ATP onto a substrate.[8]Gold standard for sensitivity and direct measurement.[9]Requires handling of radioactive materials, low throughput.
Fluorescence Polarization (FP)Measures the change in rotational mobility of a fluorescently labeled ligand upon binding to a kinase.[10]Homogeneous, high-throughput format.Indirect measurement of inhibition, potential for compound interference.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures the transfer of energy between a donor and acceptor fluorophore, which is modulated by kinase activity or inhibitor binding.[10][11]High sensitivity, low background, suitable for HTS.[10]Requires specific labeled reagents, potential for compound interference.
Luminescence-Based (e.g., ADP-Glo™, Kinase-Glo®)Measures kinase activity by quantifying the amount of ADP produced or ATP consumed using a luciferase-based reaction.[10][12]High sensitivity, broad applicability to different kinases.[12]Indirect measurement, susceptible to inhibitors of the luciferase enzyme.
Cell-Based Assays
Western BlottingDetects the phosphorylation status of the target kinase and its downstream substrates using phospho-specific antibodies.[4]Direct evidence of target modulation in a cellular context.Low throughput, semi-quantitative.
ELISAQuantifies the level of a phosphorylated substrate in cell lysates.[2]More quantitative than Western blotting, higher throughput.Requires specific and validated antibodies.
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)Measures the effect of the inhibitor on the overall health and proliferation of cancer cell lines dependent on the target kinase.[4]Provides a functional readout of inhibitor efficacy.Indirect measure of target inhibition, can be confounded by off-target toxicity.
Target Engagement Assays (e.g., NanoBRET™)Measures the binding of an inhibitor to its target kinase in living cells using bioluminescence resonance energy transfer.[13]Direct measurement of target occupancy in a physiological setting.[13]Requires genetic modification of cells to express the target kinase-luciferase fusion.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

This protocol outlines a general procedure for determining the IC50 value of a piperazine-based inhibitor using a TR-FRET-based assay, such as LanthaScreen®.[11]

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled substrate peptide or protein

  • Europium-labeled anti-phospho-specific antibody

  • ATP

  • Piperazine-based test compound

  • Assay buffer (optimized for the specific kinase)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the piperazine-based inhibitor in DMSO. A 10-point, 3-fold dilution series is recommended.

  • Reaction Setup: In a 384-well plate, add the test compound, purified kinase, and substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to allow for accurate determination of inhibitor potency.[7][14]

  • Incubation: Incubate the reaction at room temperature for a predetermined time, ensuring the reaction is within the linear range.

  • Detection: Stop the reaction and add the europium-labeled anti-phospho-specific antibody.

  • Read Plate: After a final incubation period, read the plate on a TR-FRET-enabled plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: TR-FRET Kinase Assay Workflow

TR_FRET_Workflow cluster_0 Reaction cluster_1 Detection Compound 1. Add Compound Kinase_Substrate 2. Add Kinase & Substrate Compound->Kinase_Substrate Add_ATP 3. Add ATP (Initiate Reaction) Kinase_Substrate->Add_ATP Incubate_1 4. Incubate Add_ATP->Incubate_1 Add_Antibody 5. Add Eu-labeled Antibody Incubate_1->Add_Antibody Incubate_2 6. Incubate Add_Antibody->Incubate_2 Read_Plate 7. Read TR-FRET Signal Incubate_2->Read_Plate Data_Analysis 8. Analyze Data (Calculate IC50) Read_Plate->Data_Analysis

Caption: Step-by-step workflow for a TR-FRET biochemical kinase assay.

Protocol 2: Cell-Based Western Blot for Target Phosphorylation

This protocol describes how to assess the effect of a piperazine-based inhibitor on the phosphorylation of a target kinase and a key downstream substrate in a relevant cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Piperazine-based test compound

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the piperazine-based inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Determining Selectivity and Mechanism of Action

A crucial aspect of validating a kinase inhibitor is to understand its selectivity profile and how it interacts with the target kinase.

Kinase Selectivity Profiling

Piperazine-based inhibitors, like many other kinase inhibitors, can have off-target effects.[9] It is therefore essential to screen the compound against a broad panel of kinases to assess its selectivity.[2][12] This is typically done by contract research organizations (CROs) that offer panels of hundreds of kinases.[9] The data from these screens can be used to calculate a selectivity score and identify potential off-target liabilities that could lead to undesired side effects.[15]

Elucidating the Mechanism of Action

Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase.[16] However, non-ATP competitive (allosteric) inhibitors are also being developed.[10][16] Determining the mechanism of action is critical for understanding how the inhibitor will perform in the high ATP environment of the cell.

ATP Competition Assay: A common method to determine if an inhibitor is ATP-competitive is to measure its IC50 value at different ATP concentrations.[16][17] For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases.[16] This can be visualized by plotting the IC50 values against the ATP concentration.

Diagram: Logic of ATP Competition Assay

ATP_Competition_Logic Start Determine Inhibitor's Mechanism of Action Measure_IC50 Measure IC50 at Varying [ATP] Start->Measure_IC50 Analyze_Shift Analyze IC50 Shift Measure_IC50->Analyze_Shift ATP_Competitive IC50 Increases with [ATP] => ATP-Competitive Analyze_Shift->ATP_Competitive Yes Non_Competitive IC50 Remains Constant => Non-ATP Competitive Analyze_Shift->Non_Competitive No

Caption: Decision logic for determining the mechanism of action using an ATP competition assay.

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding kinetics and thermodynamics of the inhibitor-kinase interaction.[2] Thermal shift assays, which measure the change in the melting temperature of a kinase upon inhibitor binding, can also be used to confirm target engagement.[8][18]

Conclusion

Validating biological assays for piperazine-based kinase inhibitors is a multi-faceted process that requires a combination of in vitro and cell-based approaches. By carefully selecting the appropriate assays, meticulously executing the experimental protocols, and thoroughly characterizing the inhibitor's selectivity and mechanism of action, researchers can generate high-quality, reliable data that will confidently guide their drug discovery efforts. This systematic approach, grounded in scientific rigor, is paramount for the successful development of novel and effective kinase-targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Uitdehaag, J. C. M., Verloop, I., de Witte, W. E. A., van de Kooij, B., van den Hurk, S., Buijsman, R. C., & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972435. [Link]

  • PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

  • Uitdehaag, J. C., Zaman, G. J., & Buijsman, R. C. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • AACR Journals. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. [Link]

  • International Centre for Kinase Profiling. Services | ATP Competition Assay. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Frontiers. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Klicic, J., Kloss, F., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8733. [Link]

  • PubMed. Non-ATP competitive protein kinase inhibitors. [Link]

  • ACS Publications. (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. [Link]

  • MDPI. (2022, March 31). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. [Link]

  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • Wiley Online Library. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • PMC. (2025, June 11). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. [Link]

  • PMC. (2022, April 26). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • Taylor & Francis. (2022, April 26). Full article: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • ResearchGate. (2025, August 6). (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. [Link]

  • ResearchGate. (2025, October 15). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • FDA. (2019, March 15). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • PMC. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • MDPI. (2024, November 19). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 1-(5-Ethynylpyridin-3-yl)piperazine

Executive Summary & Core Directive Effective disposal of 1-(5-Ethynylpyridin-3-yl)piperazine requires a dual-threat management strategy. You are handling a molecule that combines a terminal alkyne (shock/thermal sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Effective disposal of 1-(5-Ethynylpyridin-3-yl)piperazine requires a dual-threat management strategy. You are handling a molecule that combines a terminal alkyne (shock/thermal sensitivity, metal reactivity) with a basic piperazine moiety (corrosivity, aquatic toxicity).

The Golden Rule: Never dispose of this compound down the drain. Its specific aquatic toxicity profile and potential to form explosive metal acetylides in copper or lead plumbing make it a critical infrastructure hazard.

Hazard Assessment & Chemical Logic

To dispose of this chemical safely, you must understand the "Why" behind the protocols. We deconstruct the molecule into its functional risk components:

Functional GroupAssociated HazardOperational Implication
Terminal Alkyne (-C≡CH)Acetylide Formation: Reacts with Cu, Ag, Hg to form explosive salts.[1]CRITICAL: Do not use metal spatulas or dispose of in metal safety cans. Use glass or polyethylene only.
Piperazine Ring Corrosivity (pH > 10): Causes skin burns and eye damage (H314).[2][3]Waste streams must be compatible with bases.[1][4] Do not mix with acid waste (exothermic neutralization risk).
Pyridine Core Aquatic Toxicity: Persistent environmental pollutant.[2]Zero-tolerance for drain disposal. Must be incinerated.

Waste Characterization & Segregation

Proper segregation is the primary defense against unplanned laboratory reactions. 1-(5-Ethynylpyridin-3-yl)piperazine does not typically fall under RCRA P-list or U-list specifically by CAS, but it is regulated as Characteristic Hazardous Waste .

Segregation Matrix
  • Primary Stream: Organic Basic Waste (Non-Halogenated).

  • Incompatible With:

    • Strong Acids (Violent heat generation).

    • Heavy Metal Solutions (Ag, Cu, Hg)

      
       Risk of detonation.
      
    • Oxidizers (Peroxides, Nitrates)

      
       Fire hazard.
      

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf-stock or solid synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers.

  • Transfer: Transfer the solid using a plastic or ceramic spatula.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: 1-(5-Ethynylpyridin-3-yl)piperazine (100%).

    • Hazard Checkboxes: Toxic, Corrosive.[4][5][6]

  • Disposal Path: Seal and transfer to the central accumulation area for High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in DCM, Methanol, or DMSO.

  • pH Check: Verify the pH of the solution. If highly basic (pH > 10), ensure the receiving carboy is rated for corrosives.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform

      
       Segregate into Halogenated Waste .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
       Segregate into Non-Halogenated Organic Waste .
      
  • Metal Scavenging (Critical): If the reaction involved copper catalysts (e.g., Sonogashira coupling), you must treat the waste with a metal scavenger (e.g., QuadraPure™ or thiourea) before adding it to the main waste drum to prevent acetylide precipitation in the drum.

Protocol C: Empty Container Management (RCRA Compliance)

Applicability: Empty reagent bottles.

To render the container "RCRA Empty" and safe for glass recycling or trash, follow the Triple Rinse Procedure :

  • Select Solvent: Use a solvent in which the compound is soluble (Methanol or DMSO are recommended).

  • Rinse 1: Add solvent (10% of volume), cap, shake vigorously, and decant into the Organic Waste stream.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the label completely. Remove the cap.[7][8]

  • Final Step: Place the dry, uncapped bottle in the glass recycling/trash.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-(5-Ethynylpyridin-3-yl)piperazine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Empty Empty Container StateCheck->Empty SolidContainer Transfer to HDPE Jar (NO METAL CANS) Solid->SolidContainer MetalCheck Contains Cu/Ag Catalysts? Liquid->MetalCheck TripleRinse Triple Rinse Protocol (Solvent -> Waste Stream) Empty->TripleRinse Incinerate High-Temp Incineration SolidContainer->Incinerate SolventCheck Solvent Type? Halo Halogenated Waste (DCM, CHCl3) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Waste (MeOH, DMSO) SolventCheck->NonHalo Non-Halogenated Halo->Incinerate NonHalo->Incinerate MetalCheck->SolventCheck No Scavenge Add Metal Scavenger (Prevent Acetylides) MetalCheck->Scavenge Yes Scavenge->SolventCheck Deface Deface Label & Uncap TripleRinse->Deface Trash Glass Recycling / Trash Deface->Trash

Figure 1: Decision tree for the safe segregation and disposal of ethynyl-pyridine derivatives.

Emergency Spill Response

In the event of a spill outside of a containment hood:

  • Evacuate & Ventilate: The piperazine moiety may release irritating vapors.[5]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation, then scoop into a plastic bag.

    • Liquids: Absorb with vermiculite or sand. Do not use paper towels for large liquid spills if the solvent is flammable.

  • Decontamination: Wipe the area with a dilute acetic acid solution (vinegar) to neutralize the basic piperazine residues, followed by soap and water.

References

  • BenchChem. (2025).[1] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Empty Container Guidelines (40 CFR 261.7).[9][10] Retrieved from

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste: Triple Rinse Protocols. Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine Derivatives and Handling. Retrieved from

  • Wiley Chemistry. (2014).[11] Cross-metathesis of terminal alkynes: Handling and Stability. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(5-Ethynylpyridin-3-yl)piperazine

Executive Summary & Hazard Architecture Do not treat this compound as a generic organic solid. 1-(5-Ethynylpyridin-3-yl)piperazine is a bifunctional intermediate combining a basic piperazine ring with a reactive terminal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Do not treat this compound as a generic organic solid. 1-(5-Ethynylpyridin-3-yl)piperazine is a bifunctional intermediate combining a basic piperazine ring with a reactive terminal alkyne. While specific toxicological data (LD50) may be sparse for this exact catalog number, we must apply the Precautionary Principle based on its structural pharmacophores.

Structural Hazard Analysis (The "Why")
  • Piperazine Moiety (The Sensitizer): Piperazine and its derivatives are potent respiratory and skin sensitizers (GHS Category 1). Repeated inhalation of dust, even at microgram levels, can induce irreversible occupational asthma. It is also corrosive to mucous membranes due to its basicity (pKa ~9.8).

  • Terminal Alkyne (The Reactive): The ethynyl group (-C≡CH) is weakly acidic and can form explosive metal acetylides if it contacts copper, silver, or mercury. It also presents a risk of exothermic polymerization if heated or treated with strong initiators.

  • Pyridine Core: Contributes to potential hepatotoxicity and CNS depression upon systemic absorption.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The primary goal is Zero Inhalation, Zero Skin Contact .

PPE Selection Logic
ComponentRequirementScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95 (Minimum)Critical: Piperazine sensitization is immune-mediated; a fume hood is the primary barrier, but respiratory protection is required during weighing/transfer where dust generation is probable.
Hand Protection Double Gloving (Laminate inner / Nitrile outer)Permeation Kinetics: Pyridines permeate standard nitrile rapidly. A Silver Shield/Laminate inner glove provides >4hr breakthrough time. The outer nitrile glove provides dexterity and grip.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Piperazine bases are corrosive; dust ingress behind glasses can cause corneal necrosis.
Body Tyvek® Lab Coat (Disposable)Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry or office. Use disposable, non-woven covers.

Operational Workflow: The "Closed-Loop" Protocol

The following diagram illustrates the mandatory workflow to maintain containment.

HandlingProtocol cluster_containment Critical Containment Zone (Fume Hood) Start Storage Retrieval (Cold/Dry) Check Visual Inspection (Caking/Color) Start->Check Verify Integrity Weighing Weighing Station (Balance Enclosure + Ionizer) Check->Weighing Transfer Sealed Solubilization Dissolution (Add Solvent to Solid) Weighing->Solubilization Closed Transfer Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Cannula/Syringe Waste Waste Segregation (Basic/Amine Stream) Reaction->Waste Quench & Dispose

Figure 1: Containment workflow emphasizing the isolation of solid handling within a controlled zone.

Detailed Handling Procedures

Phase A: Weighing & Static Control (High Risk)

The ethynyl group and the crystalline nature of piperazines make this solid prone to static charge, which disperses dust.

  • Engineering Control: Use a balance enclosure or a localized powder hood.

  • Static Elimination: Mandatory. Use an ionizing bar or a Polonium-210 anti-static gun inside the balance enclosure. Static discharge can not only disperse sensitizing dust but theoretically ignite alkyne dust clouds (though low probability, the risk exists).

  • Technique:

    • Place the receiving vessel (tare) in the balance.

    • Open the source container only inside the enclosure.

    • Transfer solid gently. Do not dump.

    • Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent-soaked) before removing it from the hood to capture invisible dust.

Phase B: Solubilization
  • Solvent Choice: Dissolve the solid immediately after weighing to lock it into the liquid phase.

    • Preferred: DMSO, DMF, or Dichloromethane (DCM).

    • Avoid: Ketones (Acetone) if prolonged storage is intended, as amines can form imines/enamines over time.

  • Metal Avoidance: Ensure spatulas and needles are Stainless Steel (304/316). Strictly avoid Copper or Brass fittings in the gas lines or syringes, as terminal alkynes form explosive copper acetylides [1].

Phase C: Waste & Disposal[1][2][3]
  • Segregation: Do not mix with acidic waste streams immediately. The heat of neutralization (Base + Acid) can volatilize the pyridine/piperazine components.

  • Deactivation: Rinse glassware with a dilute (5%) Citric Acid solution to convert the basic amine into a non-volatile salt before washing.

  • Labeling: Tag waste clearly as "Sensitizer" and "Basic Organic."

Emergency Response

ScenarioImmediate ActionMedical Context
Inhalation (Dust) Evacuate to fresh air immediately.Monitor for "Piperazine Asthma" (wheezing, chest tightness). Symptoms can be delayed 4-8 hours [2].
Skin Contact Wash with soap and water for 15 mins.[1][2]Do not use alcohol (increases skin permeability). Watch for contact dermatitis.
Eye Contact Flush for 15 mins; hold eyelids open.[2]Alkaline burns penetrate deep into tissue. Immediate irrigation is vital to prevent corneal opacity.
Spill (Solid) Do not sweep (creates dust).Cover with wet paper towels (dampened with water/detergent), then scoop into a bag.

References

  • Agilent Technologies. (2023). Chemical Compatibility of Columns and Fittings. Retrieved from [Link] (General reference for acetylide incompatibility with copper/brass).

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine.[2][3][4][5][6][7][8][9] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Piperazine.[2][6][8][9] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. Retrieved from [Link]

Sources

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